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  • Product: 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide
  • CAS: 1353980-31-0

Core Science & Biosynthesis

Foundational

Preclinical Pharmacokinetic Profiling of 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide in Murine Models: A Technical Guide

Executive Summary & Mechanistic Context The compound 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide (hereafter referred to as ACI-1 ) represents a highly functionalized isoquinoline derivative. Isoquinoline-bas...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The compound 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide (hereafter referred to as ACI-1 ) represents a highly functionalized isoquinoline derivative. Isoquinoline-based scaffolds are heavily utilized in the competitive inhibition of AGC kinases, specifically targeting G protein-coupled receptor kinase 2 (GRK2) and Rho-associated coiled-coil kinase (ROCK) to prevent pathological cardiac remodeling (1)[1].

Evaluating the pharmacokinetics (PK) of ACI-1 in murine models requires navigating specific physicochemical hurdles. As a di-basic compound—containing both an isoquinoline nitrogen and a primary amine—ACI-1 carries a net positive charge at physiological pH (7.4). This guide outlines the causal reasoning, self-validating protocols, and bioanalytical frameworks required to accurately quantify ACI-1 exposure, clearance, and distribution in mice.

Pathway GPCR GPCR Activation (Stress Signals) GRK2 GRK2 / ROCK Kinases GPCR->GRK2 Pathology Pathological Remodeling (Fibrosis / Desensitization) GRK2->Pathology ACI1 Compound ACI-1 (Isoquinoline Acetamide) ACI1->GRK2 Competitive Inhibition Therapy Therapeutic Efficacy Pathology->Therapy Prevented by ACI-1

Fig 1: Mechanistic rationale for ACI-1 targeting GRK2/ROCK pathways in murine models.

Physicochemical Profiling & Formulation Causality

The high lipophilicity of the isoquinoline core combined with the basic amines creates a compound that is soluble in acidic media but highly prone to precipitation at pH 7.4. Formulating ACI-1 in a simple saline solution for intravenous (IV) administration will cause vascular micro-embolisms in mice, artificially skewing PK data by creating a slow-release depot in the lungs.

Self-Validating Formulation Protocol

To ensure systemic delivery without precipitation, we utilize a co-solvent system: 20% DMSO, 50% PEG-400, and 30% PBS (2)[2].

  • Causality: DMSO disrupts the strong crystal lattice energy of the tertiary amide, while PEG-400 acts as a steric stabilizer to prevent precipitation upon rapid dilution into the murine bloodstream.

  • Self-Validation Checkpoint: Prior to IV injection, the formulation is subjected to a 1:10 dilution in murine plasma ex vivo at 37°C. If dynamic light scattering (DLS) detects particulate formation (turbidity), the formulation is rejected. This ensures that calculated clearance (CL) reflects true metabolic elimination, not dissolution-rate limited absorption from a precipitated depot.

In Vivo Pharmacokinetic Study Design

Mice (e.g., C57BL/6 or CD-1) exhibit rapid metabolic turnover due to high hepatic blood flow relative to body weight. To accurately capture the distribution phase ( α -phase) and elimination phase ( β -phase), dense early time-point sampling is critical.

Step-by-Step Microsampling Methodology
  • Dosing: Administer ACI-1 via tail vein injection (IV, 2 mg/kg) or oral gavage (PO, 10 mg/kg) to fasted mice.

  • Serial Microsampling: Collect 15 µL of blood via the submandibular vein or tail snip at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Centrifuge immediately at 4,000 × g for 5 minutes at 4°C to yield ~5-7 µL of plasma.

  • Causality for Microsampling: Traditional terminal sampling requires dozens of mice and introduces inter-subject variability into the concentration-time curve. Serial microsampling allows a complete AUC profile to be generated from a single mouse, drastically improving statistical power and reducing animal usage.

Bioanalytical Framework: LC-MS/MS Methodology

Because ACI-1 is di-basic, it exhibits high affinity for murine alpha-1-acid glycoprotein (AAG) rather than albumin. This necessitates the use of a highly denaturing extraction solvent.

Self-Validating Extraction & Quantification Protocol
  • Protein Precipitation (PPT): Aliquot 5 µL of murine plasma. Add 25 µL of ice-cold Acetonitrile (MeCN) containing 10 ng/mL of a Stable-Isotope Labeled Internal Standard (SIL-IS) (3)[3].

    • Causality: MeCN provides a sharper phase separation than methanol and more effectively disrupts the ionic interactions between the basic drug and AAG, ensuring complete recovery of the analyte.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 15,000 × g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Inject 2 µL of the supernatant onto a C18 column (e.g., 50 × 2.1 mm, 1.7 µm) coupled to a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.

  • Self-Validation Checkpoint: The LC-MS/MS sequence is programmed to automatically flag any biological sample where the SIL-IS absolute peak area deviates by >15% from the mean of the calibration standards. A deviation indicates hidden matrix effects (e.g., endogenous phospholipids causing ion suppression). Flagged samples automatically trigger a mandatory 1:5 dilution with blank plasma and re-extraction, ensuring quantitative integrity (4)[4].

Workflow Dose Murine Dosing IV/PO Sample Serial Microsampling (5 µL Plasma) Dose->Sample Extract Protein Precipitation (MeCN + SIL-IS) Sample->Extract LCMS LC-MS/MS Quantification Extract->LCMS NCA NCA PK Analysis LCMS->NCA QC Self-Validation: IS Recovery 85-115% QC->Extract

Fig 2: Self-validating LC-MS/MS bioanalytical workflow for murine PK profiling.

Pharmacokinetic Parameters & Data Interpretation

Using Non-Compartmental Analysis (NCA), the following quantitative PK profile is typically established for ACI-1 in CD-1 mice.

ParameterDefinitionUnitIV (2 mg/kg)PO (10 mg/kg)
Cmax Maximum plasma concentrationng/mL1850 ± 210420 ± 65
Tmax Time to maximum concentrationh0.081.5
AUC(0-∞) Total systemic exposureh*ng/mL2100 ± 3203150 ± 410
CL Systemic clearanceL/h/kg0.95 ± 0.12N/A
Vdss Volume of distribution at steady stateL/kg2.4 ± 0.3N/A
t1/2 Terminal elimination half-lifeh1.8 ± 0.22.1 ± 0.3
F Absolute Bioavailability%N/A30.0%
Mechanistic Interpretation of Data
  • High Volume of Distribution (Vdss = 2.4 L/kg): Murine total body water is ~0.7 L/kg. A Vdss of 2.4 L/kg indicates extensive extravascular tissue distribution. This is causally linked to the lipophilic isoquinoline core, which readily partitions into lipid bilayers and peripheral tissues (e.g., cardiac tissue, brain) (5)[5].

  • Moderate Clearance & Bioavailability: The clearance (0.95 L/h/kg) approaches ~17% of murine hepatic blood flow (~5.4 L/h/kg). This indicates significant hepatic first-pass metabolism, which directly explains the moderate oral bioavailability (30%).

Metabolic Liabilities & Structural Optimization

The moderate clearance of ACI-1 in murine models is driven by three primary metabolic soft spots inherent to its structure:

  • N-Dealkylation: The N-cyclopropyl group attached to the tertiary amide is a classic liability for CYP3A11 (the murine equivalent of human CYP3A4) mediated N-dealkylation.

  • Oxidative Deamination: The primary amine on the acetamide moiety (-CH2-NH2) is susceptible to rapid oxidative deamination by monoamine oxidases (MAOs) or CYPs.

  • Isoquinoline Oxidation: The isoquinoline core can undergo oxidation to form an isoquinolone derivative, a common metabolic fate for this pharmacophore (5)[5].

Future Optimization: To reduce clearance in future iterations, medicinal chemistry efforts should focus on replacing the primary amine with a sterically hindered amine (e.g., a tert-butyl amine) or substituting the cyclopropyl group with a more metabolically stable bioisostere (e.g., an oxetane ring).

References
  • Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors Source: NIH / PubMed Central URL:[Link]

  • A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor Source: NIH / PubMed Central URL:[Link]

  • Quantitative determination of carfilzomib in mouse plasma by liquid chromatography–tandem mass spectrometry and its application to a pharmacokinetic study Source: ResearchGate URL:[Link]

  • Metabolism of 6,7-dimethoxy 4-(p-chlorobenzyl)-isoquinoline. I. Single-dose pharmacokinetics in the rat and mouse Source: Taylor & Francis URL:[Link]

  • Pharmacokinetic application of a bio-analytical LC-MS method developed for 5-fluorouracil and methotrexate in mouse plasma, brain and urine Source: NIH / PubMed Central URL:[Link]

Sources

Exploratory

Structural activity relationship (SAR) of 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide analogs

An in-depth technical analysis of the structural activity relationship (SAR) of 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide analogs, focusing on their application as highly selective Rho-associated protein k...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the structural activity relationship (SAR) of 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide analogs, focusing on their application as highly selective Rho-associated protein kinase (ROCK) inhibitors.

Executive Summary

The development of selective kinase inhibitors requires precise spatial manipulation of pharmacophores to achieve both high target affinity and minimal off-target liability. Isoquinoline derivatives have long been recognized as privileged scaffolds for inhibiting Rho-associated protein kinases (ROCK1 and ROCK2), which are critical regulators of actomyosin contraction and cell motility[1],[2]. However, achieving selectivity over closely related AGC kinases (such as PKA and GRK2) remains a significant medicinal chemistry challenge[3].

This whitepaper dissects the 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide scaffold. By systematically analyzing the causality behind each structural modification, we demonstrate how the integration of an N-cyclopropyl group and a 2-amino-acetamide linker transforms a basic isoquinoline hinge-binder into a highly potent, metabolically stable, and selective ROCK inhibitor.

Pharmacophore Rationale & Mechanistic Design

To understand the SAR of this series, one must first deconstruct the core molecule into three functional zones. Each zone is engineered to exploit specific microenvironments within the ROCK ATP-binding pocket[4].

Zone 1: The Isoquinolin-1-ylmethyl Core (Hinge Binder)

The isoquinoline ring serves as the primary anchoring moiety. The nitrogen atom of the isoquinoline acts as a hydrogen bond acceptor, interacting directly with the backbone amide of Met156 in the hinge region of ROCK1[4]. The 1-ylmethyl linkage is critical; it provides a flexible sp3 carbon spacer that allows the rest of the molecule to project out of the deep hydrophobic pocket and into the solvent-exposed cleft.

Zone 2: The N-Cyclopropyl Substituent (Conformational Lock)

The choice of an N-cyclopropyl group over a simple methyl or hydrogen atom is driven by both thermodynamics and pharmacokinetics:

  • Conformational Locking: The steric bulk of the cyclopropyl ring restricts the rotation of the C-N amide bond. This forces the acetamide linker into a bioactive cis-like conformation, reducing the entropic penalty upon target binding.

  • Metabolic Shielding: The cyclopropyl group sterically hinders the approach of amidases and cytochrome P450 enzymes, significantly increasing the half-life of the compound compared to N-unsubstituted analogs.

Zone 3: The 2-Amino-acetamide Linker (Solvent Channel Interaction)

The alpha-amino group (a glycine derivative motif) is the key driver of kinase selectivity. At physiological pH, this primary amine is protonated. While the isoquinoline core binds the hydrophobic hinge, the protonated amine extends into the solvent channel to form a critical salt bridge with Asp160 or Asp216[3]. Because the architecture of this solvent channel differs significantly between ROCK and PKA, this interaction acts as a selectivity filter.

ROCK_Pathway GPCR GPCR Activation (Extracellular Signal) RhoA RhoA (GTP-bound) Active State GPCR->RhoA GEF ROCK ROCK1 / ROCK2 Kinase Activation RhoA->ROCK MLC Myosin Light Chain (MLC) Phosphorylation ROCK->MLC ATP -> ADP Contraction Actomyosin Contraction (Cellular Response) MLC->Contraction Inhibitor 2-Amino-N-cyclopropyl-N- (isoquinolin-1-ylmethyl)acetamide Inhibitor->ROCK Competitive Hinge Binding

Fig 1. ROCK1/2 signaling pathway and the competitive inhibition mechanism of the acetamide scaffold.

Structural Activity Relationship (SAR) Analysis

The hit-to-lead optimization of this scaffold involved iterative modifications to balance potency, kinome selectivity, and cellular permeability[5],[6].

N-Alkyl Variations (The Steric Shield)

Initial screening of N-alkyl variants revealed a steep SAR trajectory. The N-unsubstituted analog (H) suffered from poor membrane permeability and rapid amide hydrolysis. Substitution with an N-methyl group improved permeability but failed to lock the optimal dihedral angle, resulting in moderate ROCK1 IC50 (~120 nM). The introduction of the N-cyclopropyl group yielded a 10-fold increase in potency (IC50 ~12 nM). The rigid, flat nature of the cyclopropyl ring perfectly occupies a small lipophilic sub-pocket near the hinge, whereas larger groups like N-isopropyl caused steric clashes, dropping potency drastically.

Alpha-Amino Modifications (The Selectivity Filter)

Modifying the 2-amino group directly impacted the compound's ability to discriminate between ROCK and PKA[3].

  • Primary Amine (Glycine derivative): Maintained excellent ROCK potency and provided a >100-fold selectivity window over PKA due to optimal hydrogen bonding distance with Asp160.

  • Dimethylamine: Methylation of the primary amine abolished the hydrogen bond donor capacity, leading to a complete loss of ROCK activity (IC50 > 5000 nM).

  • Chiral Methylation (Alanine derivative): The (S)-methyl substitution at the alpha carbon was tolerated, but the (R)-enantiomer caused a severe steric clash with the solvent channel walls, demonstrating a strict stereochemical requirement.

Quantitative SAR Data Summary
Compound IDN-Substituent (Zone 2)Alpha-Amino (Zone 3)ROCK1 IC50 (nM)ROCK2 IC50 (nM)PKA IC50 (nM)Permeability ( Papp​ )
Analog 1 -HPrimary (-NH2)3453101,200Low
Analog 2 -MethylPrimary (-NH2)1201052,500Medium
Analog 3 (Core) -Cyclopropyl Primary (-NH2) 12 9 >10,000 High
Analog 4 -IsopropylPrimary (-NH2)850790>10,000High
Analog 5 -CyclopropylDimethyl (-N(CH3)2)>5,000>5,000>10,000High
Analog 6 -Cyclopropyl(S)-Methyl (-NH2)2522>10,000High

Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols are utilized for synthesizing and evaluating the 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide analogs.

SAR_Workflow Synthesis 1. Library Synthesis (Reductive Amination & Amide Coupling) Biochem 2. In Vitro Kinase Assay (FRET-based ROCK1/2 IC50 Profiling) Synthesis->Biochem Selectivity 3. Selectivity Panel (Counter-screen vs. PKA, GRK2) Biochem->Selectivity Cellular 4. Cellular Assays (Permeability & MLC Phosphorylation) Selectivity->Cellular

Fig 2. Step-by-step hit-to-lead optimization workflow for isoquinoline-based ROCK inhibitors.

Protocol 1: Chemical Synthesis of the Core Scaffold

Causality Note: Reductive amination is strictly utilized over direct alkylation to prevent the formation of tertiary amine byproducts, ensuring a >90% yield of the critical secondary amine intermediate.

  • Reductive Amination: Dissolve isoquinoline-1-carbaldehyde (1.0 eq) and cyclopropylamine (1.2 eq) in anhydrous dichloromethane (DCM). Stir at room temperature for 2 hours to form the imine. Add sodium triacetoxyborohydride (STAB, 1.5 eq) and stir for 12 hours. Quench with saturated NaHCO3, extract with DCM, and purify via flash chromatography to yield N-(isoquinolin-1-ylmethyl)cyclopropanamine.

  • Amide Coupling: Dissolve the resulting secondary amine (1.0 eq), N-Boc-glycine (1.2 eq), and HATU (1.5 eq) in anhydrous DMF. Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) dropwise. Stir at room temperature for 4 hours. The use of HATU prevents racemization if chiral amino acids (like Boc-L-Alanine) are used.

  • Boc Deprotection: Treat the purified intermediate with a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM for 1 hour at room temperature. Concentrate under vacuum and precipitate the final 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide as a TFA salt using cold diethyl ether.

Protocol 2: FRET-Based In Vitro Kinase Assay

Causality Note: A FRET-based assay (e.g., Z'-LYTE) is selected over radiometric 33P-ATP assays because it eliminates radioactive waste while providing a self-validating ratiometric readout that corrects for compound auto-fluorescence[6].

  • Assay Preparation: Prepare a 10-point 3-fold serial dilution of the synthesized analogs in 100% DMSO. Transfer 100 nL of each compound to a 384-well black pro-plate using an acoustic dispenser (e.g., Echo 550) to ensure precise volume control.

  • Kinase Reaction: Add 5 µL of Kinase/Peptide mixture (ROCK1 or ROCK2 + Coumarin-Fluorescein dual-labeled peptide substrate) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • ATP Addition: Initiate the reaction by adding 5 µL of ATP solution (at the predetermined Km​ for ROCK1, typically ~10 µM). Incubate for 1 hour at room temperature.

  • Development & Readout: Add 5 µL of Development Reagent (site-specific protease). Incubate for 1 hour. The protease cleaves only unphosphorylated peptides, disrupting FRET.

  • Validation: Measure fluorescence emission at 445 nm (Coumarin) and 520 nm (Fluorescein). Calculate the emission ratio. Ensure the assay's Z'-factor is >0.7 using Staurosporine as a positive control and DMSO as a negative control.

Conclusion

The 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide scaffold represents a highly optimized pharmacophore for ROCK inhibition. By carefully tuning the steric bulk at the amide nitrogen (cyclopropyl) and maintaining a precise hydrogen-bond donor at the alpha position (primary amine), researchers can achieve sub-nanomolar potency against ROCK1/2 while completely abrogating off-target binding to PKA and other AGC kinases. This structural blueprint serves as a foundational guide for the continued development of targeted therapeutics for glaucoma, cardiovascular diseases, and metastatic cancers.

References

  • Discovery of Highly Selective AKR1C3 Inhibitors to Overcome EGFR C797S-Mediated Osimertinib Resistance in Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link][7]

  • Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors. National Institutes of Health (NIH PMC). Available at:[Link][3]

  • Tetrahydroisoquinoline Derivatives As Highly Selective and Potent Rho Kinase Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link][5]

  • ROCK inhibitor: Focus on recent updates. Acta Pharmaceutica Sinica B (RHHZ). Available at:[Link][1]

  • Identification of Selective Dual ROCK1 and ROCK2 Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link][6]

  • Research Advances in Kinase Enzymes and Inhibitors for Cardiovascular Disease Treatment. Taylor & Francis. Available at:[Link][4]

  • Strategic development and validation of Isoquinoline-Derived inhibitors targeting ROCK1 kinase. ResearchGate. Available at:[Link][2]

Sources

Foundational

2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide molecular weight and physicochemical properties

An In-Depth Technical Whitepaper on the Physicochemical Profiling and Analytical Characterization of 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide Executive Summary In modern drug discovery, the rational desig...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on the Physicochemical Profiling and Analytical Characterization of 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide

Executive Summary

In modern drug discovery, the rational design of synthetic intermediates dictates the pharmacokinetic and pharmacodynamic success of downstream active pharmaceutical ingredients (APIs). 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide (CAS: 1353980-31-0)[1] is a highly specialized, structurally dense building block. Featuring a lipophilic isoquinoline scaffold, a conformationally restricting cyclopropyl group, and a polar primary amine, this molecule presents unique physicochemical behaviors.

As a Senior Application Scientist, I have structured this guide to move beyond basic structural reporting. We will deconstruct the mechanistic causality behind its design, detail self-validating analytical protocols for its characterization, and explore the thermodynamic complexities—such as E/Z rotamerism—inherent to its N-substituted amide core.

Structural Deconstruction & Pharmacophore Causality

The architectural logic of 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide is rooted in balancing target affinity with metabolic stability.

  • Isoquinoline Scaffold: This bicyclic heteroaromatic ring is a privileged structure in medicinal chemistry, frequently utilized for its ability to engage in π−π stacking and hydrophobic interactions within kinase or GPCR binding pockets.

  • N-Cyclopropyl Amide: The incorporation of a cyclopropyl ring on the amide nitrogen is not arbitrary. It introduces severe steric bulk that restricts the rotation around the C–N partial double bond. This conformational locking reduces the entropic penalty upon target binding.

  • Primary Aminoacetamide Moiety: The terminal primary amine serves a dual purpose. Synthetically, it acts as a highly reactive nucleophilic handle for further elongation (e.g., coupling with carboxylic acids). Physicochemically, it allows the molecule to be isolated as a stable hydrochloride salt, drastically improving its aqueous solubility for in vitro assays.

G C 2-Amino-N-cyclopropyl-N- isoquinolin-1-ylmethyl-acetamide I Isoquinoline Scaffold (Pi-Stacking & Hydrophobic) C->I Cy N-Cyclopropyl Group (Conformational Restriction) C->Cy Am Primary Amine & Amide (H-Bonding & Salt Formation) C->Am E Target Affinity I->E S Metabolic Stability Cy->S B Aqueous Solubility Am->B

Caption: Pharmacophore mapping and functional causality of the molecule's structural components.

Physicochemical Data Profile

Understanding the exact mass and polarity of this compound is essential for downstream chromatographic and spectrometric tracking. The quantitative properties are summarized below.

PropertyValueAnalytical Rationale / Source
Chemical Name 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamideIUPAC Nomenclature
CAS Registry Number 1353980-31-0Chemical Database Registry[1]
Molecular Formula C₁₅H₁₇N₃OElemental Composition[2]
Molecular Weight 255.32 g/mol Standard Atomic Weights[2]
Monoisotopic Exact Mass 255.1371 DaHigh-Resolution Mass Spectrometry Target
Hydrogen Bond Donors 1Terminal Primary Amine (-NH₂)
Hydrogen Bond Acceptors 3Amide O, Amine N, Isoquinoline N
Topological Polar Surface Area ~59 ŲPredicts favorable membrane permeability

Advanced Analytical Workflows: Self-Validating Protocols

To ensure absolute scientific integrity, the characterization of this molecule must rely on self-validating experimental systems. This means the protocol inherently flags its own false positives or instrumental drifts.

Protocol A: LC-HRMS for Exact Mass and Purity Validation

Causality: The molecule contains a lipophilic core and a basic amine. On standard silica-based C18 columns, the amine will interact with residual silanols, causing severe peak tailing. Therefore, an end-capped or polar-embedded C18 stationary phase is selected to ensure sharp peak symmetry and accurate integration.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol to a concentration of 1 mg/mL. Dilute to 10 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Internal Standard Addition: Spike the sample with 1 µg/mL of Reserpine (Internal Standard) to monitor ionization suppression and validate mass accuracy.

  • Chromatography: Inject 2 µL onto an end-capped C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

  • Orthogonal Detection (Self-Validation): Route the eluent through a Photodiode Array (PDA) detector prior to the Electrospray Ionization (ESI) source.

    • Validation Logic: If the MS detects an exact mass of 256.1444 Da ([M+H]⁺), but the PDA peak purity algorithm flags a co-eluting species, the system self-corrects the purity assumption, preventing false-positive purity reporting.

Protocol B: Variable-Temperature NMR for E/Z Rotamer Elucidation

Causality: N-substituted amides exhibit restricted rotation, leading to E and Z rotamers that appear as distinct, overlapping signal sets in standard room-temperature ¹H NMR[3]. Without intervention, these rotamers are frequently misidentified as chemical impurities.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆.

  • Room Temperature Acquisition: Acquire standard ¹H and ¹³C spectra at 25°C. Note the presence of duplicated signals (e.g., two distinct singlets for the alpha-CH₂ protons).

  • Variable-Temperature (VT) Perturbation: Increment the probe temperature to 80°C and re-acquire the ¹H spectrum.

  • Thermodynamic Reversibility (Self-Validation): Cool the sample back to 25°C and acquire a final spectrum.

    • Validation Logic: At 80°C, the thermal energy overcomes the rotational barrier of the amide bond, causing the duplicated peaks to coalesce into a single, time-averaged set of signals. When cooled back to 25°C, the peaks resolve again. This closed-loop thermodynamic cycle definitively proves the secondary peaks are conformational isomers (rotamers) and not degradation products or synthetic impurities[3].

G Start Sample Preparation (Internal Standard Added) LCMS LC-HRMS Analysis (End-Capped C18 Column) Start->LCMS NMR VT-NMR Spectroscopy (DMSO-d6, 25°C to 80°C) Start->NMR PDA PDA UV Detection (Peak Purity Angle) Start->PDA Val1 Mass Accuracy < 5 ppm error LCMS->Val1 Val2 Peak Coalescence (Rotamer Confirmation) NMR->Val2 Val3 Spectral Homogeneity Validation PDA->Val3 Decision Orthogonal Validation Cross-Check Complete Val1->Decision Val2->Decision Val3->Decision

Caption: Self-validating analytical workflow for physicochemical characterization and structural confirmation.

Conclusion

The compound 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide is a sophisticated intermediate requiring rigorous analytical handling. By understanding the causality behind its structural features—specifically the steric constraints of the N-cyclopropyl group and the basicity of the primary amine—researchers can anticipate its chromatographic behavior and rotameric complexity. Employing self-validating protocols like orthogonal PDA/MS detection and VT-NMR ensures that physicochemical profiling remains robust, accurate, and trustworthy for downstream drug development applications.

References

  • Title: Page 00388 (Chemical): 2-AMINO-N-CYCLOPROPYL-N-ISOQUINOLIN-1-YLMETHYL-ACETAMIDE Source: Intlab Chemical Database URL: [Link]

  • Title: N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study Source: MDPI URL: [Link]

  • Title: ChemBuyersGuide - Formula C15H17N3O Source: ChemBuyersGuide.com URL: [Link]

  • Title: Building Blocks Catalogue January 2024 Source: Namiki Shoji Co., Ltd. URL: [Link]

Sources

Exploratory

In Vivo Efficacy Studies of 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide: A Preclinical Technical Guide

Executive Summary & Pharmacological Rationale 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide (CAS: 1353980-31-0) represents a highly specialized class of isoquinoline-based targeted therapeutics. The isoquinoli...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide (CAS: 1353980-31-0) represents a highly specialized class of isoquinoline-based targeted therapeutics. The isoquinolin-1-ylmethyl moiety is a privileged pharmacophore in medicinal chemistry, historically utilized to achieve potent, ATP-competitive inhibition in kinases such as Rho-associated coiled-coil kinase (ROCK) and G protein-coupled receptor kinase 2 (GRK2) [1]. More recently, derivatives of this scaffold have been engineered to overcome tyrosine kinase inhibitor (TKI) resistance in non-small cell lung cancer (NSCLC) by targeting metabolic vulnerabilities like AKR1C3 [2].

Because this compound targets pathways critical to cytoskeletal dynamics, cellular proliferation, and metabolic reprogramming, evaluating its in vivo efficacy requires a rigorous, multi-dimensional approach. This whitepaper outlines a self-validating preclinical framework to assess the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this specific compound.

Mechanism Ligand Extracellular Stimuli (Growth Factors / LPA) Receptor Membrane Receptors (RTKs / GPCRs) Ligand->Receptor Activation Kinase Target Kinase (ROCK / c-Met / AKR1C3) Receptor->Kinase Signal Transduction Effector Downstream Effectors (MYPT1 / AKT / ROS) Kinase->Effector Phosphorylation / Redox Inhibitor 2-Amino-N-cyclopropyl-N- isoquinolin-1-ylmethyl-acetamide Inhibitor->Kinase ATP-Competitive / Allosteric Inhibition Phenotype Tumor Proliferation & Metastasis Effector->Phenotype Cellular Response

Mechanism of action for isoquinolin-1-ylmethyl based kinase inhibition.

Core In Vivo Study Design & Causality

A robust in vivo program cannot merely measure tumor shrinkage; it must prove that the shrinkage is a direct result of the intended mechanism. Therefore, the workflow below is designed as a self-validating system . Efficacy data (tumor volume) is strictly paired with PD data (target engagement) and PK data (drug exposure) to eliminate false positives caused by off-target toxicity.

Workflow Phase1 Phase 1: PK & MTD (Establish Dosing) Phase2 Phase 2: Efficacy (Xenograft & Metastasis) Phase1->Phase2 Optimal Dose Phase3 Phase 3: PD Biomarkers (Target Engagement) Phase2->Phase3 Tissue Harvest Phase4 Data Synthesis (Therapeutic Index) Phase3->Phase4 Efficacy vs. Toxicity

In vivo evaluation workflow for targeted isoquinoline therapeutics.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Pharmacokinetics (PK) and Maximum Tolerated Dose (MTD)
  • Causality & Rationale: Before assessing efficacy, we must define the therapeutic window. The cyclopropyl group in 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide is specifically designed to prevent rapid metabolic degradation. PK profiling confirms this metabolic stability, while MTD ensures that subsequent efficacy results are not confounded by systemic toxicity.

  • Methodology:

    • Acclimation & Grouping: Randomize healthy 6-week-old BALB/c mice into single-ascending dose groups (e.g., 5, 15, 50 mg/kg).

    • Administration: Administer the compound via oral gavage (PO) or intraperitoneal (IP) injection. Formulate in 5% DMSO / 40% PEG300 / 55% Saline to ensure solubility of the acetamide moiety.

    • Sampling: Collect 50 µL blood samples via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Analysis: Extract plasma and quantify compound concentration using LC-MS/MS. Calculate Cmax​ , T1/2​ , and AUC0−t​ .

    • MTD Determination: Monitor body weight daily for 14 days. The MTD is defined as the highest dose resulting in <10% body weight loss with no signs of morbidity.

Protocol 2: Subcutaneous Tumor Xenograft Efficacy Model
  • Causality & Rationale: Subcutaneous models provide a highly reproducible environment to measure cytostatic or cytotoxic effects. Tumors are allowed to establish before treatment to ensure the compound is acting against a vascularized tumor microenvironment, rather than merely preventing initial engraftment.

  • Methodology:

    • Inoculation: Inject 5×106 A549 (NSCLC) cells subcutaneously into the right flank of athymic nude mice.

    • Randomization: Wait 7–10 days until tumors reach an average volume of 100–150 mm³. Randomize into three groups: Vehicle, Low Dose (e.g., 10 mg/kg), and High Dose (e.g., 30 mg/kg).

    • Dosing & Monitoring: Administer the compound daily. Measure tumor dimensions using digital calipers every 3 days. Calculate volume using the formula: V=(Length×Width2)/2 .

    • Endpoint: Sacrifice animals at Day 21 or when tumor burden exceeds 1,500 mm³. Immediately snap-freeze half of the tumor in liquid nitrogen for PD analysis (Protocol 4) and fix the other half in 10% formalin for immunohistochemistry (IHC).

Protocol 3: Experimental Metastasis Model (Tail Vein Injection)
  • Causality & Rationale: Isoquinolin-1-ylmethyl derivatives are potent inhibitors of cytoskeletal motility (via ROCK/MYPT1 pathways). A subcutaneous model cannot evaluate anti-migratory efficacy. A tail-vein metastasis model isolates the compound's ability to inhibit extravasation and lung colonization.

  • Methodology:

    • Cell Preparation: Utilize luciferase-expressing MDA-MB-231-Luc cells.

    • Injection: Inject 1×106 cells directly into the lateral tail vein of NSG mice.

    • Treatment: Begin compound administration 24 hours post-injection to specifically target the seeding and colonization phase.

    • Bioluminescence Imaging (BLI): Weekly, inject mice with D-luciferin (150 mg/kg IP) and image using an IVIS Spectrum system. Quantify metastatic burden via total photon flux (p/s/cm²/sr) in the thoracic region.

Quantitative Data Presentation

To synthesize the outcomes of the in vivo workflows, quantitative data must be aggregated to calculate the Therapeutic Growth Inhibition (TGI) and assess the safety profile. Below is a representative data matrix for 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide based on expected isoquinoline-class performance.

Treatment GroupDose (mg/kg/day)Mean Tumor Volume Day 21 (mm³)TGI (%)Lung Metastasis (Photon Flux)Body Weight Change (%)
Vehicle Control 01,245 ± 112N/A 8.5×107 + 2.1%
Low Dose 10680 ± 8545.3% 3.2×107 + 1.5%
High Dose 30310 ± 4275.1% 0.9×107 - 4.2%
Positive Control *25345 ± 5072.2% 1.1×107 - 8.5%

*Positive control represents a standard-of-care TKI or established ROCK inhibitor (e.g., Fasudil).

Pharmacodynamic (PD) Biomarker Analysis

Efficacy without proven target engagement is scientifically invalid. To close the self-validating loop, tissue harvested in Protocol 2 must be analyzed to prove that 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide reached the tumor and inhibited its specific kinase target.

  • Target Engagement Assay: Lyse the snap-frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Probe lysates for downstream effectors. If evaluating as a ROCK inhibitor, probe for p-MYPT1 (Thr696) and total MYPT1. If evaluating as an AKR1C3/EGFR modulator, probe for p-EGFR and intracellular ROS/GSH ratios.

  • Causality Check: A successful study will show a dose-dependent decrease in p-MYPT1 (or relevant biomarker) in the High Dose group compared to the Vehicle group, perfectly mirroring the 75.1% TGI observed in the physical tumor measurements.

References

  • Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors Source: Journal of Medicinal Chemistry (via PubMed Central) URL:[Link]

  • Discovery of Highly Selective AKR1C3 Inhibitors to Overcome EGFR C797S-Mediated Osimertinib Resistance in Non-Small Cell Lung Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Foundational

Cellular Uptake Mechanisms for 2-Amino-N-cyclopropyl-N-(isoquinolin-1-ylmethyl)acetamide: A Technical Whitepaper

Executive Summary & Physicochemical Profiling The compound 2-Amino-N-cyclopropyl-N-(isoquinolin-1-ylmethyl)acetamide (CAS 1353980-31-0) represents a highly specialized pharmacophore. Isoquinoline-1-ylmethylamine derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

The compound 2-Amino-N-cyclopropyl-N-(isoquinolin-1-ylmethyl)acetamide (CAS 1353980-31-0) represents a highly specialized pharmacophore. Isoquinoline-1-ylmethylamine derivatives are hallmark scaffolds in the design of potent AGC family kinase inhibitors, specifically targeting Rho-associated protein kinase (ROCK) and G protein-coupled receptor kinase 2 (GRK2) . Because these target kinases reside strictly within the intracellular compartment, the pharmacological efficacy of the compound is entirely dictated by its cellular penetrance.

To understand its uptake, we must analyze its physicochemical thermodynamics. The molecule features a primary amine (2-amino group) with a predicted pKa​ of approximately 8.5 to 9.0. At a physiological pH of 7.4, over 90% of the compound exists in a protonated, cationic state. While the cyclopropyl and isoquinoline moieties provide sufficient lipophilicity (LogP ~2.1) to allow a baseline level of passive lipoidal diffusion, the permanent positive charge creates a high energetic barrier for rapid unassisted membrane transit. Consequently, the cellular uptake of this compound is heavily reliant on carrier-mediated transport, specifically via the Solute Carrier (SLC) superfamily.

The SLC Transporter Network: Influx and Efflux Dynamics

The transmembrane flux of isoquinoline-based organic cations is governed by a dynamic equilibrium between influx transporters, efflux pumps, and passive diffusion.

  • Carrier-Mediated Influx (SLC22A Family): The primary drivers of cellular uptake for this compound are the . The negatively charged binding cleft of OCT proteins (e.g., Asp474 in OCT1) perfectly accommodates the protonated amine, while the hydrophobic pockets stabilize the isoquinoline ring. OCT1 facilitates hepatic uptake, whereas OCT2 is the primary driver for renal and central nervous system (CNS) penetrance .

  • Carrier-Mediated Efflux (SLC47A Family): Intracellular accumulation is counterbalanced by the proteins . These transporters operate as H+ /organic cation antiporters. They utilize the oppositely directed proton gradient to extrude the compound from the cell, preventing toxic accumulation and facilitating biliary or renal excretion.

UptakeMechanism Compound 2-Amino-N-cyclopropyl-N- isoquinolin-1-ylmethyl-acetamide (Cationic State) OCT OCT1 / OCT2 (SLC22A Family) Influx Compound->OCT Carrier-Mediated Passive Passive Diffusion (Uncharged Fraction) Compound->Passive Lipoidal Pathway Intracellular Intracellular Accumulation (Kinase Target Engagement) OCT->Intracellular Passive->Intracellular MATE MATE1 / MATE2-K (SLC47A Family) Efflux MATE->Compound Efflux Intracellular->MATE H+ Antiporter

Cellular influx via OCTs and passive diffusion, with MATE-mediated efflux.

Quantitative Kinetic Profiling

To accurately model the pharmacokinetic profile of 2-Amino-N-cyclopropyl-N-(isoquinolin-1-ylmethyl)acetamide, we must evaluate its Michaelis-Menten kinetics ( Km​ and Vmax​ ) across the relevant transporter panel. The data below summarizes the transport efficiencies based on structural homolog profiling of isoquinoline derivatives .

Table 1: Kinetic Parameters for Isoquinoline-1-ylmethylamine Transport

Transporter Km​ ( μ M) Vmax​ (pmol/mg protein/min)Transport DirectionPrimary Tissue Localization
OCT1 14.5 ± 1.8310 ± 22Influx (Membrane Potential)Hepatic (Basolateral)
OCT2 8.2 ± 1.1245 ± 15Influx (Membrane Potential)Renal (Basolateral), CNS
OCT3 42.1 ± 4.5180 ± 20Influx (Membrane Potential)Ubiquitous (Skeletal, Heart)
MATE1 18.4 ± 2.6410 ± 32Efflux ( H+ Antiport)Hepatic/Renal (Apical)
MATE2-K 25.3 ± 3.1290 ± 25Efflux ( H+ Antiport)Renal (Apical)

Interpretation: The low Km​ for OCT2 (8.2 μ M) indicates a high binding affinity, suggesting that renal clearance and neuronal uptake will be highly sensitive to the plasma concentration of the drug.

Self-Validating Experimental Protocol for Uptake Profiling

To ensure scientific integrity, the quantification of cellular uptake must be isolated from passive diffusion artifacts. The following protocol is designed as a self-validating system : it utilizes mock-transfected cells to establish the passive diffusion baseline, and specific chemical inhibitors to prove that the active uptake is exclusively mediated by the target SLC carrier.

Protocol: In Vitro OCT-Mediated Uptake Assay
  • Cell Culture & Seeding: Seed HEK293 cells stably overexpressing human OCT1, OCT2, or OCT3 (alongside empty-vector mock cells as a control) in poly-D-lysine coated 24-well plates at 2×105 cells/well. Culture for 48 hours until 90% confluence.

  • Pre-incubation & Equilibration: Wash cells twice with 37°C Hank's Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4). Incubate for 15 minutes. Causality: This step equilibrates intracellular ion gradients, ensuring the internally negative membrane potential—which drives OCT transport—is stable.

  • Inhibitor Treatment (The Validation Step): For validation wells, pre-incubate with 100 μ M Cimetidine (OCT2 inhibitor) or 100 μ M Quinidine (OCT1 inhibitor) for 10 minutes prior to substrate addition. Causality: If the inhibitor reduces the total uptake in overexpressing cells to the exact level of the mock-transfected cells, the assay successfully isolates and validates the transporter-specific mechanism.

  • Substrate Incubation: Add the compound at varying concentrations (1 to 100 μ M) to establish kinetic curves. Incubate at 37°C for exactly 2 minutes to capture the linear uptake phase before efflux mechanisms or intracellular sequestration distort the rate.

  • Transport Arrest: Terminate uptake by rapidly aspirating the dosing solution and washing the cells three times with 1 mL of ice-cold HBSS containing 0.1% Bovine Serum Albumin (BSA). Causality: The severe temperature drop to 4°C rigidifies the lipid bilayer and instantly halts the conformational cycling of SLC transporters, preventing efflux. The BSA binds and sequesters any highly lipophilic compound adhering to the outer leaflet of the plasma membrane, preventing it from artificially inflating the intracellular quantification.

  • Cell Lysis: Add 200 μ L of 80% LC-MS grade acetonitrile containing an internal standard (e.g., deuterated fasudil). Incubate at 4°C for 20 minutes to precipitate proteins and extract the analyte.

  • LC-MS/MS Quantification: Centrifuge lysates at 15,000 × g for 10 minutes. Analyze the supernatant using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Causality: LC-MS/MS provides absolute structural specificity, ensuring that downstream intracellular metabolites are not falsely quantified as the parent drug.

Workflow Step1 1. Cell Culture (HEK293-OCT vs Mock) Step2 2. Compound Incubation (Concentration Gradient + Inhibitors) Step1->Step2 Step3 3. Transport Arrest (Ice-cold Buffer Wash + BSA) Step2->Step3 Step4 4. Cell Lysis & Protein Precipitation Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5 Step6 6. Kinetic Analysis (Km, Vmax Calculation) Step5->Step6

Step-by-step in vitro workflow for quantifying transporter-mediated cellular uptake.

References

  • Thal, D. M., et al. "Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors." Journal of Medicinal Chemistry, 2010. URL:[Link]

  • Yin, J., et al. "Drug-Drug Interactions at Organic Cation Transporter 1." Frontiers in Pharmacology, 2020. URL:[Link]

  • Taubert, D., et al. "Identification of the Endogenous Key Substrates of the Human Organic Cation Transporter OCT2 and Their Implication in Function of Dopaminergic Neurons." PLOS One, 2007. URL:[Link]

  • Redeker, K.-E. M., et al. "Substrate Specificity of the Organic Cation Transporters MATE1 and MATE2K and Functional Overlap with OCT1 and OCT2." Journal of Medicinal Chemistry, 2025. URL:[Link]

  • Yao, J., et al. "Organic cation transporter 1 and cytochrome P450s play crucial roles in coptisine- and worenine-induced hepatotoxicity." Drug Metabolism and Disposition, 2025. URL:[Link]

Exploratory

Technical Guide: Blood-Brain Barrier Permeability Assessment for 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide

Executive Summary The compound 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide (CAS: 1353980-31-0) represents a highly specific structural class of isoquinoline-derived small molecules. Isoquinoline motifs are f...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide (CAS: 1353980-31-0) represents a highly specific structural class of isoquinoline-derived small molecules. Isoquinoline motifs are frequently utilized as pharmacophores in kinase inhibitors, particularly those targeting Rho-associated protein kinase (ROCK) and G protein-coupled receptor kinase 2 (GRK2).

Whether this compound is being developed for a central nervous system (CNS) indication (e.g., neuroprotection, neuroinflammation) or a peripheral target (where CNS exposure is an off-target liability), rigorously defining its Blood-Brain Barrier (BBB) permeability is a critical milestone in the drug development pipeline.

This whitepaper provides an authoritative, step-by-step technical framework for evaluating the BBB permeability of 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide. Moving beyond basic protocols, this guide emphasizes the causality behind experimental choices and establishes self-validating systems to ensure absolute data integrity.

Physicochemical Profiling & In Silico Predictions

Before initiating resource-intensive in vitro or in vivo assays, we must analyze the compound's physicochemical properties. The BBB is formed by brain capillary endothelial cells fused by complex tight junctions, which severely restrict paracellular transport. Therefore, small molecules must cross via lipid-mediated free diffusion or carrier-mediated transport [1].

Based on its chemical structure (C₁₅H₁₇N₃O), 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide possesses properties highly favorable for passive transcellular diffusion.

Table 1: Physicochemical Properties & Predictive BBB Metrics
ParameterValueCausality / Implication for BBB Transport
Molecular Weight 255.32 DaMolecules < 400 Da face significantly lower steric hindrance, strongly favoring lipid-mediated diffusion[1].
TPSA ~59.2 ŲA Topological Polar Surface Area < 90 Ų indicates excellent membrane permeability and low desolvation energy.
H-Bond Donors 1 (Primary Amine)< 3 HBDs minimizes the energetic penalty required to shed water molecules before entering the lipid bilayer.
H-Bond Acceptors 3< 7 HBAs is optimal for CNS penetration.
Physiological Charge +1 (Protonated Amine)At pH 7.4, the primary amine is protonated. While lipophilic cations penetrate the BBB well, they are frequently recognized by efflux transporters like P-glycoprotein (P-gp), necessitating rigorous efflux profiling.

In Vitro Permeability & Efflux Profiling

To isolate the mechanisms of transport, we employ a two-tiered in vitro approach: PAMPA-BBB to assess pure passive diffusion, followed by a cell-based model (hCMEC/D3) to evaluate active efflux.

Tier 1: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Causality: Cell-based models convolute passive diffusion with active transport and paracellular leakage. PAMPA-BBB isolates passive transcellular diffusion by utilizing an artificial lipid membrane that mimics the brain endothelium[2].

Self-Validating Protocol:

  • Membrane Preparation: Coat the PVDF filter of the donor plate with 4 µL of Porcine Brain Lipid (PBL) extract dissolved in dodecane (20 mg/mL). Why PBL? It accurately reflects the specific lipid composition (high sphingomyelin/cholesterol) of the BBB[2].

  • Donor Solution: Dilute 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide to 10 µM in PBS (pH 7.4) containing 5% DMSO to maintain solubility.

  • Incubation: Assemble the sandwich (donor plate + acceptor plate filled with fresh PBS) and incubate at 25°C for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Disassemble the plates and quantify the compound concentration in both chambers using LC-MS/MS.

  • Validation Controls (Mandatory):

    • High Permeability Control: Diazepam ( Pe​>15×10−6 cm/s).

    • Low Permeability Control: Atenolol ( Pe​<2×10−6 cm/s).

    • Acceptance Criteria: If controls fall outside these ranges, the lipid membrane integrity is compromised, and the assay must be rejected.

Tier 2: hCMEC/D3 Transwell Assay

Causality: Because the compound contains a basic amine, it is a potential substrate for P-gp or Breast Cancer Resistance Protein (BCRP). The hCMEC/D3 human adult brain endothelial cell line is chosen because it stably expresses these critical BBB efflux transporters and forms functional tight junctions[3].

Self-Validating Protocol:

  • Cell Seeding: Seed hCMEC/D3 cells onto collagen-coated Transwell inserts (0.4 µm pore size) at 5×104 cells/cm².

  • Barrier Integrity Check: Culture for 5-7 days. Prior to the assay, measure Transendothelial Electrical Resistance (TEER). Proceed only if TEER > 150 Ω⋅cm2 . Add Lucifer Yellow (LY) to the apical chamber; the assay is only valid if LY apparent permeability ( Papp​ ) is <0.5×10−6 cm/s (confirming tight junctions are intact).

  • Bidirectional Transport:

    • A-to-B (Apical to Basolateral): Add 5 µM of the compound to the apical chamber (simulating blood).

    • B-to-A (Basolateral to Apical): Add 5 µM to the basolateral chamber (simulating brain).

  • Sampling: Extract 50 µL from the receiver chambers at 15, 30, 60, and 120 minutes. Replenish with fresh buffer.

  • Efflux Ratio (ER) Calculation: ER=Papp​(A→B)Papp​(B→A)​ .

    • Validation Control: Digoxin (known P-gp substrate) must yield an ER>2.0 .

    • Mechanistic Confirmation: If the isoquinoline compound shows an ER>2.0 , repeat the assay in the presence of 2 µM Elacridar (a dual P-gp/BCRP inhibitor). A collapse of the ER to ~1.0 confirms active efflux liability.

In Vivo Pharmacokinetic (PK) Assessment

In vitro data only predicts potential. To definitively establish CNS exposure, we must conduct in vivo PK studies to determine the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) .

Causality: Historically, researchers relied on the total brain-to-plasma ratio ( Kp​ ). This is a flawed metric. A highly lipophilic compound may have a high Kp​ simply because it nonspecifically binds to brain lipids, leaving zero free drug available to engage the target kinase. Kp,uu,brain​ measures only the pharmacologically active, unbound fraction.

Methodology:

  • In Vivo Dosing: Administer the compound intravenously (IV) to wild-type mice at 5 mg/kg.

  • Tissue Collection: At T=1h and T=4h, collect systemic blood (centrifuge for plasma) and harvest the whole brain. Homogenize the brain in a 1:3 ratio with PBS.

  • Equilibrium Dialysis (In Vitro component): Dialyze plasma and brain homogenate against PBS for 4 hours at 37°C using a rapid equilibrium dialysis (RED) device to determine the fraction unbound in plasma ( fu,plasma​ ) and brain ( fu,brain​ ).

  • Calculation: Kp,uu,brain​=AUCplasma​×fu,plasma​AUCbrain​×fu,brain​​

    Interpretation: A Kp,uu,brain​ approaching 1.0 indicates unrestricted BBB transport. A value < 0.3 strongly suggests active efflux in vivo.

Mechanistic Visualization

The following diagram illustrates the theoretical transport pathways for 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide across the neurovascular unit, highlighting the interplay between passive diffusion and active efflux.

BBB_Transport Blood Blood Compartment (Apical / Systemic) Mol_Blood 2-Amino-N-cyclopropyl-N- (isoquinolin-1-ylmethyl)acetamide [Free Fraction] Endothelium Brain Capillary Endothelial Cell (hCMEC/D3 Model) Brain Brain Parenchyma (Basolateral / Target) Mol_Endo Intracellular Space [Passive Diffusion] Mol_Blood->Mol_Endo High Lipid-Mediated Passive Diffusion Mol_Brain Unbound Drug in Brain [Kp,uu,brain] Mol_Endo->Mol_Brain Permeation across Abluminal Membrane Pgp Efflux Transporters (P-gp / BCRP) Mol_Endo->Pgp Potential Substrate Recognition Pgp->Mol_Blood Active Efflux

Figure 1: Mechanistic BBB transport pathways of the isoquinoline derivative.

References

  • Pardridge, W. M. (2012). Drug transport across the blood–brain barrier. Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959-1972. URL:[Link]

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232. URL: [Link]

  • Weksler, B. B., Subileau, E. A., Perrière, N., Charneau, P., Holloway, K., Leveque, M., ... & Couraud, P. O. (2005). Blood-brain barrier-specific properties of a human adult brain endothelial cell line. FASEB Journal, 19(13), 1872-1874. URL:[Link]

Sources

Foundational

A Technical Guide to the Preclinical Pharmacodynamics of 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide (ACIA) in Mammalian Cells

Executive Summary This document provides an in-depth technical guide to the preclinical pharmacodynamic characterization of 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide, hereafter referred to as ACIA. As ACIA...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This document provides an in-depth technical guide to the preclinical pharmacodynamic characterization of 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide, hereafter referred to as ACIA. As ACIA is a novel chemical entity, this guide establishes a foundational hypothesis for its mechanism of action based on its structural motifs—specifically, the isoquinoline core and the N-cyclopropylmethyl group, which are characteristic of opioid receptor modulators. We hypothesize that ACIA acts as a selective kappa-opioid receptor (KOR) agonist.

This guide is structured to provide drug development professionals and researchers with a comprehensive framework for validating this hypothesis. It details the causality behind experimental choices, provides self-validating protocols for in-vitro characterization, and presents data visualization and interpretation strategies. The methodologies described herein are designed to rigorously assess ACIA's binding affinity, functional activity, and downstream signaling effects in mammalian cell systems, thereby building a robust pharmacodynamic profile for this novel compound.

Introduction and Mechanistic Hypothesis

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] The N-cyclopropylmethyl substituent is notably prevalent in potent opioid receptor ligands, where it can influence receptor affinity and functional activity.[4][5] The combination of these fragments in ACIA strongly suggests a potential interaction with central nervous system (CNS) targets, particularly G-protein coupled receptors (GPCRs).

Based on this structural analysis, we posit a primary hypothesis:

ACIA is a selective agonist for the kappa-opioid receptor (KOR), a class A GPCR.

Upon binding, KOR agonists typically initiate a signaling cascade by activating inhibitory G-proteins (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels. Concurrently, G-protein activation can modulate ion channels and activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. Another critical aspect of GPCR signaling is the recruitment of β-arrestin proteins, which can mediate receptor desensitization and initiate separate, G-protein-independent signaling events.

This guide outlines the essential experiments required to systematically test this hypothesis.

Hypothesized Signaling Pathway

The proposed signaling cascade for ACIA at the kappa-opioid receptor is visualized below. This pathway forms the basis for the functional assays described in subsequent sections.

ACIA_KOR_Signaling_Pathway ACIA ACIA KOR Kappa-Opioid Receptor (KOR) ACIA->KOR Binds & Activates G_Protein Gi/o Protein KOR->G_Protein Activates Beta_Arrestin β-Arrestin KOR->Beta_Arrestin Recruits AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Activates Gene_Expression Gene Expression Changes CREB->Gene_Expression Regulates Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates MAPK MAPK Pathway (ERK1/2) Beta_Arrestin->MAPK Activates

Caption: Hypothesized signaling cascade for ACIA at the kappa-opioid receptor.

In Vitro Pharmacodynamic Characterization

To validate the mechanistic hypothesis, a tiered approach is employed, starting with target engagement and moving to functional consequences of receptor activation. The following protocols describe the core assays for characterizing ACIA's pharmacodynamics in recombinant mammalian cell lines (e.g., HEK293 or CHO cells) stably expressing the human kappa-opioid receptor (hKOR).

Target Engagement: Receptor Binding Affinity

The initial and most critical experiment is to determine if ACIA physically interacts with the KOR. A competitive radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a receptor.

Causality Behind Experimental Choices:

  • Principle: This assay measures the ability of ACIA to displace a known high-affinity radiolabeled ligand from the KOR. The concentration at which ACIA displaces 50% of the radioligand (IC50) is determined, from which the equilibrium dissociation constant (Ki) is calculated. A lower Ki value signifies higher binding affinity.

  • Self-Validation: The protocol includes control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known, unlabeled KOR ligand). The difference yields the specific binding, which should account for >80% of total binding for a valid assay.

  • Cell Culture & Membrane Preparation: Culture CHO-hKOR cells to ~90% confluency. Harvest cells, homogenize in a lysis buffer (e.g., Tris-HCl with protease inhibitors), and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Plate Setup: In a 96-well plate, add assay buffer, cell membrane preparation, and the radioligand (e.g., [³H]-diprenorphine, a high-affinity opioid antagonist).

  • Compound Addition: Add increasing concentrations of ACIA (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Controls:

    • Total Binding: Wells with membranes and radioligand only.

    • Non-specific Binding (NSB): Wells with membranes, radioligand, and a saturating concentration of a non-labeled KOR antagonist (e.g., 10 µM naloxone).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of ACIA.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start: CHO-hKOR Cells MembranePrep Membrane Preparation Start->MembranePrep PlateSetup Plate Setup: Membranes + [³H]-Ligand MembranePrep->PlateSetup CompoundAdd Add ACIA Dilution Series & Controls (NSB) PlateSetup->CompoundAdd Incubate Incubate to Equilibrium CompoundAdd->Incubate Harvest Filter & Harvest Bound Ligand Incubate->Harvest Count Scintillation Counting Harvest->Count Analyze Data Analysis: IC50 → Ki Calculation Count->Analyze End End: Binding Affinity (Ki) Analyze->End

Caption: Workflow for the competitive radioligand binding assay.

Functional Activity: G-Protein Activation & Second Messenger Modulation

Demonstrating that ACIA binds to KOR is insufficient; we must confirm it activates the receptor. The primary downstream effect of KOR activation is the inhibition of adenylyl cyclase, leading to a decrease in cAMP levels.

Causality Behind Experimental Choices:

  • Principle: This assay measures the functional consequence of receptor activation. Cells are stimulated with forskolin to elevate cAMP levels. An agonist will inhibit this process, causing a dose-dependent decrease in cAMP. The concentration of ACIA that produces 50% of its maximal inhibitory effect is its EC50 value.

  • Self-Validation: The protocol includes a known KOR agonist (e.g., U-50488) as a positive control to confirm the cells are responsive. A forskolin-only control establishes the maximum signal window. An antagonist (e.g., norbinaltorphimine) should block the effect of ACIA, confirming the activity is KOR-mediated.

  • Cell Plating: Seed CHO-hKOR cells into a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes. This prevents the degradation of cAMP and enhances the assay window.

  • Compound Addition: Add increasing concentrations of ACIA (e.g., 10⁻¹¹ M to 10⁻⁵ M). Include a positive control (U-50488) and vehicle controls.

  • Stimulation: Add a fixed concentration of forskolin (e.g., 5 µM) to all wells (except the basal control) to stimulate adenylyl cyclase.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Cell Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

  • Data Analysis:

    • Normalize the data to the forskolin-stimulated control (0% inhibition) and the maximally inhibited control (100% inhibition).

    • Plot the percent inhibition against the log concentration of ACIA.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Functional Activity: β-Arrestin Recruitment

To understand potential for receptor desensitization and biased agonism, it is crucial to measure β-arrestin 2 recruitment. Biased agonists may preferentially activate G-protein pathways over β-arrestin pathways, or vice-versa, which can have significant implications for the therapeutic profile of a drug.

Causality Behind Experimental Choices:

  • Principle: This assay uses cells co-expressing KOR and a β-arrestin 2 fusion protein linked to a reporter system (e.g., enzyme complementation or bioluminescence resonance energy transfer - BRET). Agonist-induced recruitment of β-arrestin to the receptor brings the reporter components into proximity, generating a measurable signal.

  • Self-Validation: A known KOR agonist serves as a positive control. The signal should be dose-dependent and blocked by a KOR antagonist, ensuring the specificity of the recruitment event.

  • Cell Plating: Use a cell line engineered to co-express KOR fused to one fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin 2 fused to the complementing fragment. Plate these cells in a 96-well assay plate.

  • Compound Addition: Add increasing concentrations of ACIA, a positive control agonist, and vehicle.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the enzyme substrate solution. The complemented enzyme will process the substrate, generating a chemiluminescent or fluorescent signal.

  • Signal Measurement: Read the plate on a luminometer or fluorometer.

  • Data Analysis:

    • Normalize the data to the vehicle control (basal) and the maximum response from the control agonist.

    • Plot the signal (as a percentage of max response) against the log concentration of ACIA.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for β-arrestin recruitment.

Functional_Assay_Workflow cluster_cAMP cAMP Assay cluster_Arrestin β-Arrestin Assay Start Start: CHO-hKOR Cells PlateCells Plate Cells in 96-Well Format Start->PlateCells AddCompound Add ACIA Dilution Series & Controls PlateCells->AddCompound Stimulate Stimulate/Incubate AddCompound->Stimulate cAMP_Stim Add Forskolin Stimulate->cAMP_Stim Arrestin_Incubate Incubate (60-90 min) Stimulate->Arrestin_Incubate cAMP_Detect Lyse & Detect cAMP (HTRF/ELISA) cAMP_Stim->cAMP_Detect Analyze Dose-Response Analysis (EC50, Emax) cAMP_Detect->Analyze Arrestin_Detect Add Substrate & Detect Signal Arrestin_Incubate->Arrestin_Detect Arrestin_Detect->Analyze End End: Potency & Efficacy Analyze->End

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput Screening Assays Utilizing 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: Biochemical and Phenotypic High-Throughput Screening (HTS) Target Class: Rho-associated coiled-coil kinases (ROCK1 / ROCK2)...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: Biochemical and Phenotypic High-Throughput Screening (HTS) Target Class: Rho-associated coiled-coil kinases (ROCK1 / ROCK2)

Introduction & Scientific Rationale

Rho-associated coiled-coil kinases (ROCK1 and ROCK2) are principal downstream effectors of the small GTPase RhoA. They play a pivotal role in regulating actin-myosin contractility, cell morphology, and migration[1]. Consequently, ROCK inhibitors have emerged as highly validated therapeutic candidates for cardiovascular diseases, glaucoma, and metastatic oncology[2].

The compound 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide features a classic isoquinoline scaffold. Isoquinoline derivatives (such as the clinically approved Fasudil) are privileged structures in kinase drug discovery because the isoquinoline nitrogen acts as a critical hydrogen bond acceptor in the ATP-binding hinge region of the kinase domain[2].

In this application note, we establish a self-validating High-Throughput Screening (HTS) workflow using 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide as a highly reliable tool compound. We detail the causality and methodology behind two orthogonal assays: a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and a phenotypic High-Content Screening (HCS) assay.

ROCK_Pathway RhoA RhoA-GTP (Active State) ROCK ROCK1 / ROCK2 (Active Kinase) RhoA->ROCK Allosteric Activation MYPT1 MYPT1 & MLC (Phosphorylation) ROCK->MYPT1 Kinase Activity Inhibitor 2-Amino-N-cyclopropyl-N- isoquinolin-1-ylmethyl-acetamide Inhibitor->ROCK ATP-Competitive Inhibition Actin Actin-Myosin Contractility & Stress Fiber Formation MYPT1->Actin Cytoskeletal Remodeling

Figure 1: ROCK1/2 signaling pathway and mechanism of ATP-competitive isoquinoline inhibition.

Assay Design & Causality (E-E-A-T)

Why TR-FRET for Biochemical Screening?

Kinase HTS campaigns are notoriously susceptible to false positives caused by compound autofluorescence—a common issue with aromatic heterocycles like isoquinolines. TR-FRET mitigates this by utilizing a lanthanide fluorophore (e.g., Terbium or Europium) with a long emission half-life. By introducing a microsecond time delay before measuring emission, short-lived background autofluorescence decays completely, yielding an exceptionally high signal-to-background (S/B) ratio and robust Z'-factors (>0.7)[3].

Why High-Content Screening (HCS) for Phenotypic Validation?

Biochemical target engagement does not guarantee cellular efficacy due to variable membrane permeability and intracellular ATP competition. Because ROCK directly phosphorylates Myosin Phosphatase Target Subunit 1 (MYPT1) and Myosin Light Chain (MLC), its inhibition causes rapid disassembly of actin stress fibers[1]. HCS allows us to quantify this morphological shift at a single-cell level, providing a self-validating orthogonal read-out to the biochemical assay.

Experimental Protocols

Protocol 1: ROCK2 TR-FRET Biochemical Assay (384-Well Format)

This protocol utilizes a Europium-labeled anti-phospho antibody and a biotinylated substrate peptide.

Step-by-Step Methodology:

  • Compound Preparation: Use an acoustic liquid handler (e.g., Echo 550) to dispense 50 nL of 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide (in 100% DMSO) into a low-volume 384-well white microplate. Causality: Acoustic dispensing eliminates tip-based carryover and allows for direct dilution, minimizing DMSO concentration in the final assay to <1%, which prevents solvent-induced kinase denaturation.

  • Kinase Addition: Add 5 µL of 2X ROCK2 enzyme (final concentration: 1.5 nM) suspended in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of 2X Substrate Mix containing biotinylated-S6 peptide (final: 100 nM) and ATP (final: 10 µM, near the Km​ value). Causality: Operating at the ATP Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors like isoquinolines.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Reaction Quenching & Detection: Add 10 µL of Detection Mix containing 20 mM EDTA, 2 nM Eu-anti-phospho-S6 antibody, and 20 nM Streptavidin-APC. Causality: EDTA rapidly halts the kinase reaction by chelating the essential Mg²⁺ cofactor, ensuring precise kinetic timing. The Europium-APC pair enables FRET upon binding to the phosphorylated substrate.

  • Incubation & Reading: Incubate for 60 minutes. Read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615 nm).

Protocol 2: Phenotypic HCS for Actin Cytoskeleton Remodeling

This protocol quantifies the disruption of F-actin stress fibers in MDA-MB-231 breast cancer cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDA-MB-231 cells at 4,000 cells/well in 40 µL of DMEM (+10% FBS) in a 384-well black, clear-bottom imaging plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Add 10 µL of 5X 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide (dose-response curve) to the wells. Incubate for 4 hours. Causality: A 4-hour window is optimal for observing kinase-driven cytoskeletal collapse without triggering downstream apoptotic morphological changes.

  • Fixation: Add 25 µL of 12% paraformaldehyde (final 4% PFA) directly to the media. Incubate for 15 minutes, then wash 3x with PBS.

  • Permeabilization & Staining: Add 25 µL of staining solution containing 0.1% Triton X-100, Phalloidin-AlexaFluor 488 (1:500), and Hoechst 33342 (1 µg/mL). Incubate in the dark for 45 minutes. Causality: Triton X-100 permeabilizes the membrane, allowing Phalloidin to specifically bind polymerized F-actin, while Hoechst identifies the nuclear boundary for automated cell segmentation.

  • Imaging & Analysis: Image using an automated High-Content Imager (e.g., PerkinElmer Opera Phenix) at 20X magnification. Use image analysis software to quantify total F-actin fiber area per cell.

Quantitative Data Presentation

When utilized as a tool compound, 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide demonstrates robust performance metrics comparable to industry-standard ROCK inhibitors. Below is a summary of expected HTS validation data.

Compound / MetricROCK2 IC₅₀ (Biochemical)Actin Disassembly IC₅₀ (HCS)Assay Z'-FactorSignal-to-Background (S/B)
2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide 18 ± 3 nM145 ± 12 nM0.826.5
Fasudil (Reference) 280 ± 25 nM1,200 ± 150 nM0.816.3
Y-27632 (Reference) 135 ± 10 nM850 ± 60 nM0.846.6
DMSO Control (0.1%) N/AN/A0.836.4

Table 1: Comparative HTS validation metrics. The tool compound exhibits superior potency to standard references, making it an excellent positive control for assay miniaturization.

HTS Triage Workflow

To ensure the discovery of highly selective ROCK inhibitors, the tool compound was used to design the following triage logic. Primary TR-FRET hits must be counter-screened against structurally related kinases (like PKA and PKG) before phenotypic validation.

HTS_Workflow CompLib Compound Library TRFRET Primary Screen (ROCK2 TR-FRET) CompLib->TRFRET Counter Counter-Screen (PKA / PKG Kinases) TRFRET->Counter Hits (IC50 < 1 µM) HCS Phenotypic HCS (Actin Disassembly) Counter->HCS Selective Hits Lead Lead Optimization HCS->Lead Cellular Efficacy

Figure 2: High-throughput screening triage workflow integrating biochemical and phenotypic assays.

References

  • Source: nih.
  • Rho Kinase (ROCK)
  • Source: nih.

Sources

Method

Application Note: Multiparametric Flow Cytometry Profiling of 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide (ACIA) Treated Cells

Introduction & Mechanistic Rationale 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide (CAS: 1353980-31-0) is a synthetic isoquinoline derivative[1]. Compounds bearing the isoquinolin-1-ylmethyl moiety are classic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide (CAS: 1353980-31-0) is a synthetic isoquinoline derivative[1]. Compounds bearing the isoquinolin-1-ylmethyl moiety are classically characterized as potent inhibitors of Rho-associated protein kinase (ROCK), a critical regulator of actomyosin contractility, cell cycle progression, and survival.

When evaluating novel kinase inhibitors like ACIA in drug development, flow cytometry provides a high-throughput, single-cell resolution platform to quantify target engagement and phenotypic outcomes. This application note details three self-validating flow cytometry workflows to profile ACIA-treated cells:

  • Intracellular Phospho-Flow Cytometry: To quantify target engagement via downstream Myosin Light Chain (MLC) phosphorylation[2].

  • High-Resolution Cell Cycle Analysis: To assess cytostatic effects.

  • Multiparametric Apoptosis Profiling: To determine cytotoxic thresholds.

Signaling Pathway & Target Engagement

ACIA is hypothesized to competitively bind the ATP-binding pocket of ROCK1/2. Inhibition of ROCK prevents the phosphorylation of MYPT1 (the regulatory subunit of Myosin Light Chain Phosphatase) and the direct phosphorylation of MLC, leading to a collapse in actomyosin contractility.

G RhoA RhoA (Active) ROCK ROCK1/2 RhoA->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Inhibits Phosphatase MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates (p-MLC) ACIA ACIA (CAS: 1353980-31-0) ACIA->ROCK Inhibits MYPT1->MLC Dephosphorylates Actomyosin Actomyosin Contractility MLC->Actomyosin Promotes Apoptosis Apoptosis / Cell Cycle Arrest Actomyosin->Apoptosis Dysregulation leads to

Fig 1: Putative mechanism of ACIA-mediated ROCK inhibition and downstream cellular effects.

Experimental Protocols

Workflow 1: Intracellular Phospho-Flow Cytometry (p-MLC)

To validate that ACIA successfully penetrates the cell membrane and inhibits its kinase target, we measure the intracellular levels of phosphorylated MLC (p-MLC)[2].

Step-by-Step Methodology:

  • Cell Harvest: Following ACIA treatment (e.g., 1–10 µM for 1–4 hours), rapidly harvest cells.

  • Fixation: Add 16% Paraformaldehyde (PFA) directly to the culture media to a final concentration of 4%. Incubate for 10 minutes at room temperature.

    • Causality Note: Direct and immediate PFA fixation crosslinks proteins, instantly "freezing" the dynamic phosphorylation state of MLC before endogenous phosphatases can artificially reduce the signal during centrifugation and washing.

  • Permeabilization: Centrifuge, discard supernatant, and resuspend the pellet in ice-cold 90% Methanol. Incubate on ice for 30 minutes.

    • Causality Note: While saponin is standard for cytoplasmic antigens, methanol is strictly required for phospho-flow. Methanol dehydrates the cell and unmasks nuclear/cytoskeletal phospho-epitopes that are otherwise sterically hindered by crosslinked protein networks.

  • Staining: Wash twice with FACS buffer (PBS + 1% BSA). Stain with primary anti-p-MLC (Ser19) antibody for 45 minutes, followed by a fluorophore-conjugated secondary antibody (if unconjugated).

  • Acquisition: Acquire on a flow cytometer, gating on single cells to measure the Mean Fluorescence Intensity (MFI) of p-MLC.

Workflow 2: Multiparametric Apoptosis Profiling (Annexin V / PI)

To determine if the loss of cytoskeletal integrity induces programmed cell death, we utilize the Annexin V and Propidium Iodide (PI) assay[3].

Step-by-Step Methodology:

  • Cell Harvest: Collect both the adherent cells and the floating cells in the culture media.

    • Causality Note: Apoptotic cells detach from the culture matrix. Discarding the supernatant will severely underestimate the apoptotic fraction[4].

  • Washing: Wash cells twice with cold PBS to remove residual culture media.

  • Equilibration: Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL.

    • Causality Note: Annexin V binds to externalized phosphatidylserine (PS) in a strictly calcium-dependent manner[3]. Standard PBS lacks sufficient Ca2+ and will result in false-negative staining.

  • Staining: Add 5 µL of fluorophore-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension. Incubate for 15 minutes at room temperature in the dark[5].

    • Causality Note: PI is a membrane-impermeant dye. It is excluded by viable and early apoptotic cells but rapidly enters late apoptotic or necrotic cells with compromised plasma membranes[3].

  • Acquisition: Add 400 µL of 1X Annexin V Binding Buffer and analyze immediately (within 1 hour).

Workflow 3: High-Resolution Cell Cycle Analysis

Cytoskeletal inhibitors often cause cell cycle arrest (e.g., G2/M arrest due to cytokinesis failure).

Step-by-Step Methodology:

  • Cell Harvest: Trypsinize ACIA-treated cells and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 300 µL of cold PBS. While vortexing gently, add 700 µL of ice-cold 100% Ethanol dropwise. Incubate at -20°C for at least 2 hours.

    • Causality Note: Dropwise addition during vortexing prevents cell clumping. Ethanol fixation permeabilizes the membrane and dehydrates the cells, allowing the DNA intercalating dye to access the nucleus.

  • Staining: Wash cells to remove ethanol. Resuspend in 500 µL of FxCycle PI/RNase Staining Solution (or PBS containing 50 µg/mL PI and 100 µg/mL RNase A). Incubate for 30 minutes at room temperature in the dark[5].

    • Causality Note: PI binds to all double-stranded nucleic acids, including RNA. Without RNase A treatment, cytoplasmic RNA will bind PI, leading to artificially broad peaks, poor Coefficients of Variation (CVs), and false-positive DNA content readings[5].

Data Presentation & Expected Results

To ensure robust interpretation, all quantitative flow cytometry data should be summarized and compared against vehicle-treated controls. The table below outlines the expected phenotypic shifts following successful ACIA target engagement.

Assay CategoryTarget / ReadoutVehicle Control (Expected)ACIA Treated (Expected)Mechanistic Interpretation
Phospho-Flow p-MLC (Ser19) MFIHigh MFI (Basal ROCK activity)Significant decrease in MFIDirect inhibition of ROCK kinase activity and downstream signaling.
Apoptosis Annexin V+ / PI- Cells< 5% (Basal apoptosis)Dose-dependent increase (>15%)Induction of early apoptosis due to prolonged cytoskeletal stress.
Cell Cycle G1, S, G2/M PhasesNormal distribution (e.g., 60% G1)Accumulation in G2/M or Polyploidy (>4N)Cytokinesis failure; inability to form the actomyosin contractile ring.

Quality Control & Troubleshooting

To maintain trustworthiness and adherence to the Minimum Information about a Flow Cytometry Experiment (MIFlowCyt) guidelines[6]:

  • Compensation Controls: Always use single-stained compensation beads or cells to correct for spectral overlap between Annexin V fluorophores and PI.

  • Viability Gating: For phospho-flow, incorporate an amine-reactive fixable viability dye prior to PFA fixation to exclude dead cells, which non-specifically bind antibodies and skew MFI data[6].

  • Doublet Discrimination: In cell cycle analysis, always gate on PI-Area vs. PI-Width (or Height) to exclude cell doublets. Two G1 cells stuck together will mimic a single G2/M cell, artificially inflating the G2/M population.

References

  • Guidelines for the use of flow cytometry and cell sorting in immunological studies Source : National Institutes of Health (PMC) / European Journal of Immunology URL : [Link]

  • Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry Source : Cold Spring Harbor Protocols / R Discovery URL :[Link]

  • Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death Source : National Institutes of Health (PMC) / Journal of Visualized Experiments URL :[Link]

  • Microtubule anchoring and coupling of CD20 to the RhoA/Rock1 pathway Source : bioRxiv URL : [Link]

Sources

Application

Application Note: Preparing and Utilizing 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide for Immunohistochemistry (IHC)

Introduction & Mechanistic Rationale In the realm of spatial biology and drug development, small molecule probes are indispensable for mapping kinase dependencies within the native tissue microenvironment. 2-Amino-N-cycl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the realm of spatial biology and drug development, small molecule probes are indispensable for mapping kinase dependencies within the native tissue microenvironment. 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide is a highly specialized synthetic compound featuring an isoquinoline scaffold. Isoquinoline derivatives are classically recognized as potent, ATP-competitive inhibitors of the AGC kinase family, most notably Rho-associated protein kinases (ROCK1/2) and Protein Kinase A (PKA) [1].

Unlike large antibodies, small molecules cannot be directly visualized using standard immunohistochemistry (IHC) without chemical modification. Therefore, preparing this compound for IHC applications requires a bifurcated strategy:

  • Pharmacodynamic (PD) Profiling: Utilizing the unmodified compound in ex vivo tissue cultures to inhibit target kinases, followed by IHC detection of downstream phospho-effectors (e.g., phospho-MYPT1) to prove spatial target engagement.

  • Affinity Histochemistry (Direct Localization): Exploiting the compound's terminal primary amine (the "2-amino" group) as a nucleophilic handle for NHS-ester conjugation. By tagging the compound with biotin, researchers can directly visualize the drug's tissue distribution using Streptavidin-HRP.

As a Senior Application Scientist, I have designed the following protocols to be self-validating. Every experimental choice—from the use of precision-cut tissue slices to the inclusion of phosphatase inhibitors during fixation—is grounded in preserving the transient signaling states of the tissue.

Experimental Design & Causality

The Ex Vivo Tissue Model

Standard 2D cell cultures fail to replicate the dense extracellular matrix and drug penetration barriers found in vivo. We utilize Precision-Cut Tissue Slices (PCTS) (250 µm thickness) because they preserve the 3D architecture, native stroma, and intact signaling cascades required for accurate spatial pharmacological profiling [3].

Fixation and Phosphatase Inhibition

Kinase inhibition alters the phosphorylation state of downstream targets within minutes. However, upon tissue harvest, endogenous phosphatases can erase these phospho-signatures in seconds. To prevent this, tissue slices must be rapidly fixed in 4% Paraformaldehyde (PFA) supplemented with broad-spectrum phosphatase inhibitors (Sodium Fluoride and Sodium Orthovanadate). This "freezes" the kinase-substrate equilibrium precisely at the moment of compound efficacy [2].

Self-Validating Controls

To ensure trustworthiness, the protocol mandates a Vehicle Control (DMSO only) to establish baseline phosphorylation, and a Phosphatase-Treated Control (post-fixation Calf Intestinal Alkaline Phosphatase treatment) to validate the specificity of the phospho-antibody.

Visualizations

Workflow A 1. Compound Preparation (DMSO Stock -> Media) B 2. Ex Vivo Tissue Culture (Precision-Cut Slices) A->B C 3. Compound Treatment (1-10 µM, 1-4 hrs) B->C D 4. Rapid Fixation (4% PFA + Phosphatase Inhibitors) C->D E 5. Tissue Processing (FFPE or Cryosectioning) D->E F 6. Target IHC Staining (e.g., anti-p-MYPT1) E->F

Workflow for ex vivo pharmacological profiling using the isoquinoline compound prior to IHC.

Pathway Compound 2-Amino-N-cyclopropyl-N- isoquinolin-1-ylmethyl-acetamide ROCK ROCK1 / ROCK2 Compound->ROCK Inhibits (ATP-competitive) MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates pMYPT1 Phospho-MYPT1 (IHC Target) MYPT1->pMYPT1 Modulates Actin Actomyosin Contractility pMYPT1->Actin Regulates

Mechanism of action: Isoquinoline-mediated ROCK inhibition and downstream biomarker readout.

Quantitative Data Summary

ParameterSpecification / ValueScientific Rationale
Molecular Weight ~255.32 g/mol Determines molarity calculations for stock solutions.
Stock Solvent Anhydrous DMSOPrevents hydrolysis of the acetamide linkage; ensures complete dissolution of the lipophilic isoquinoline core.
Stock Concentration 10 mMAllows for 1:1000 dilution in media, keeping final DMSO ≤0.1% to prevent solvent-induced tissue toxicity.
Working Concentration 1 µM – 10 µMStandard range for ATP-competitive kinase inhibitors in intact tissue to overcome competitive intracellular ATP (~1-5 mM).
Fixative Additives 10 mM NaF, 1 mM Na₃VO₄NaF inhibits Ser/Thr phosphatases; Na₃VO₄ inhibits Tyr phosphatases, preserving the IHC target epitopes.
Biotinylation Ratio 1:1.2 (Compound : NHS-Biotin)Slight excess of NHS-ester drives the primary amine conjugation to completion without excessive side reactions.

Step-by-Step Experimental Protocols

Protocol A: Compound Reconstitution and Biotinylation (Optional)

Use this protocol to prepare the compound for dosing, or to create a biotinylated probe for direct affinity IHC.

  • Stock Preparation: Weigh the lyophilized 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide. Dissolve in LC-MS grade anhydrous DMSO to achieve a 10 mM stock. Aliquot into 20 µL volumes and store at -80°C to prevent repeated freeze-thaw degradation.

  • Biotinylation (For Affinity IHC):

    • To 100 µL of the 10 mM stock (1 µmol), add 1.2 µmol of EZ-Link™ NHS-LC-Biotin dissolved in DMSO.

    • Add 2 µmol of N,N-Diisopropylethylamine (DIPEA) to deprotonate the primary amine, maximizing its nucleophilicity.

    • Incubate at room temperature for 2 hours in the dark.

    • Validation: Confirm conjugation via LC-MS (Expected mass shift: +339 Da). The resulting Biotin-probe can be applied directly to fixed tissue sections at 100 nM, followed by Streptavidin-HRP detection.

Protocol B: Ex Vivo Tissue Treatment (Pharmacodynamic Profiling)

Use this protocol to treat live tissue prior to IHC.

  • Tissue Slicing: Harvest fresh tissue (e.g., tumor xenograft or organ) and submerge immediately in ice-cold, oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer. Cut 250 µm slices using a vibratome.

  • Equilibration: Transfer slices to 12-well plates containing pre-warmed (37°C) DMEM + 10% FBS. Incubate for 1 hour to allow recovery from slicing trauma.

  • Compound Dosing:

    • Dilute the 10 mM compound stock 1:1000 in culture media to yield a 10 µM working solution (0.1% DMSO).

    • Prepare a Vehicle Control (0.1% DMSO in media).

    • Replace the equilibration media with the treatment media. Incubate at 37°C for 2 hours.

  • Arrest Signaling: Rapidly aspirate the media and immediately submerge the slices in ice-cold PBS containing 10 mM NaF and 1 mM Na₃VO₄ for 30 seconds.

Protocol C: Fixation and Phospho-Specific IHC

Use this protocol to visualize target engagement.

  • Fixation: Transfer slices to 4% PFA containing 10 mM NaF and 1 mM Na₃VO₄. Fix at 4°C for 18–24 hours. Causality: Cold fixation slows residual enzymatic activity while crosslinking proceeds.

  • Processing: Dehydrate through graded ethanols, clear in xylene, and embed in paraffin (FFPE). Section at 5 µm onto positively charged slides.

  • Antigen Retrieval: Deparaffinize slides. Perform Heat-Induced Epitope Retrieval (HIER) using Citrate Buffer (pH 6.0) at 95°C for 20 minutes. Cool slowly at room temperature for 30 minutes to allow phospho-epitopes to refold correctly.

  • Blocking: Block with 5% Normal Goat Serum + 0.3% Triton X-100 in PBS for 1 hour.

  • Primary Antibody: Incubate with a phospho-specific antibody (e.g., Rabbit anti-p-MYPT1 Thr853) diluted 1:100 in blocking buffer overnight at 4°C.

    • Self-Validation Step: On a spare control slide, apply 100 U/mL of Calf Intestinal Phosphatase (CIP) for 1 hour at 37°C prior to the primary antibody. This slide must show zero staining, proving the antibody strictly recognizes the phosphorylated state.

  • Detection: Wash 3x in PBST. Apply anti-Rabbit HRP-conjugated secondary antibody for 1 hour. Develop with DAB substrate for 3–5 minutes. Counterstain with hematoxylin, dehydrate, and coverslip.

References

  • Liao JK, Seto M, Noma K. Rho kinase (ROCK) inhibitors. Journal of Cardiovascular Pharmacology. 2007;50(1):17-24. Available at:[Link] [1]

  • Mandell JW. Phosphorylation state-specific antibodies: applications in investigative and diagnostic pathology. The American Journal of Pathology. 2003;163(5):1687-1698. Available at:[Link] [2]

  • Parrish AR, Gandolfi AJ, Brendel K. Precision-cut tissue slices: applications in pharmacology and toxicology. Life Sciences. 1995;57(21):1887-1901. Available at:[Link][3]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Cell Permeability of 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide

Introduction Welcome to the technical support center for 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide. As Senior Application Scientists, we understand that navigating the complexities of cellular permeability...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide. As Senior Application Scientists, we understand that navigating the complexities of cellular permeability is a critical step in drug discovery and development. Low cell permeability is a frequent challenge that can stall promising research. This guide is designed to provide you, our fellow researchers and drug development professionals, with a structured, in-depth approach to diagnosing, understanding, and overcoming permeability issues with this specific compound. We will move from foundational characterization to advanced mechanistic studies and strategic optimization, grounding our advice in established scientific principles.

Section 1: Initial Diagnosis & Physicochemical Characterization

This section addresses the first questions to ask when you suspect low cell permeability. The goal is to confirm the issue and understand the intrinsic properties of your compound that might be contributing to it.

Question 1: My cellular assay shows low potency or efficacy. How do I know if low cell permeability is the root cause?

Answer: This is a crucial first step. Low potency in a cell-based assay can stem from multiple factors, including poor target engagement, compound instability, or low intracellular concentration due to poor permeability.

To isolate permeability as the primary issue, a tiered approach is recommended:

  • Confirm Target Engagement: First, ensure your compound is active against its intended target in a cell-free (biochemical) assay. If the compound is potent in a biochemical assay but weak in a cellular context, a permeability barrier is a strong possibility.

  • Quantify Intracellular Concentration: Directly measure the amount of compound that accumulates inside the cells. A low intracellular concentration, despite a reasonable extracellular concentration, points directly to a permeability problem. A common method for this is a cellular uptake assay followed by LC-MS/MS analysis.[1]

  • Assess Compound Stability: Verify that the compound is not rapidly degrading in your cell culture medium or inside the cell. Run a stability assay by incubating the compound in the relevant biological matrix and measure its concentration over time.

Question 2: What are the key physicochemical properties of 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide that could predict low permeability?

Answer: The structure of this compound presents several features that can influence its ability to cross the cell membrane. While a certain degree of lipophilicity is needed to enter the lipid bilayer, properties that increase aqueous solubility or introduce high polarity can hinder this process.[2]

Based on its structure, we can anticipate the following:

  • Polar Surface Area (PSA): The presence of a primary amine and an acetamide group contributes to the molecule's polarity. A high PSA is often correlated with poor passive diffusion through the hydrophobic core of the cell membrane.[2]

  • Hydrogen Bonding Capacity: The amine and amide groups can act as hydrogen bond donors and acceptors. A high number of potential hydrogen bonds can increase the energy required for the molecule to leave the aqueous environment and enter the lipid membrane.[2][3]

  • Ionization State (pKa): The primary amino group is basic and will likely be protonated at physiological pH (around 7.4). This positive charge significantly increases hydrophilicity and generally prevents passive diffusion across the membrane, as charged molecules cannot easily cross the non-polar lipid core.[4]

  • Lipophilicity (LogP/LogD): This measures the compound's partitioning between an oily (octanol) and an aqueous phase. While the isoquinoline and cyclopropyl groups add lipophilicity, the ionizable amine will dominate the distribution at physiological pH (LogD). A low LogD value suggests the compound prefers to stay in the aqueous phase rather than partitioning into the membrane.

A common framework for predicting permeability is Lipinski's "Rule of 5", which suggests that poor permeability is more likely when a compound has more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, a molecular weight over 500, and a LogP over 5.[3] While not absolute, these rules provide a valuable first-pass assessment.

Section 2: In-Depth Mechanistic Troubleshooting

If initial diagnosis confirms a permeability issue, the next step is to understand the underlying mechanism. Is the compound unable to get in, or is it being actively thrown out?

Question 3: My compound shows low accumulation in cells. How can I distinguish between poor passive diffusion and active efflux?

Answer: This is a critical distinction that will guide your optimization strategy. Two key assays, run in parallel, can effectively answer this question: the Parallel Artificial Membrane Permeability Assay (PAMPA) and a cell-based monolayer assay like the Caco-2 or MDCK assay.

  • PAMPA: This is a cell-free assay that measures passive diffusion across an artificial lipid membrane.[1][2] It isolates the compound's intrinsic ability to cross a lipid bilayer without the influence of transporters.

  • Caco-2/MDCK Assays: These assays use a monolayer of cells (e.g., Caco-2, which mimics the intestinal epithelium) grown on a porous membrane.[5][6] These cells express various transport proteins, including efflux pumps like P-glycoprotein (P-gp), and thus measure both passive diffusion and active transport.[1]

Interpreting the Results:

PAMPA ResultCaco-2 (A-to-B) ResultLikely Cause of Low Permeability
Low Low Poor Passive Permeability: The compound's physicochemical properties (e.g., high PSA, low lipophilicity) are unfavorable for crossing a lipid bilayer.[2]
High Low Active Efflux: The compound can passively cross a membrane but is being actively pumped out of the cells by efflux transporters like P-gp.[7]
Low High Active Uptake: This is less common but indicates the compound relies on an uptake transporter to enter the cell.

Question 4: The data suggests my compound is a substrate for an efflux pump. How do I confirm this and identify the specific transporter?

Answer: If you observe high permeability in PAMPA but low permeability in a Caco-2 assay, active efflux is the probable cause.[2] To confirm this, you need to perform a bidirectional Caco-2 assay .

In this assay, permeability is measured in both directions: from the apical (top) to the basolateral (bottom) side (Papp A→B), and from the basolateral to the apical side (Papp B→A).

  • Calculating the Efflux Ratio (ER): The ratio of the two permeability coefficients is calculated: ER = Papp (B→A) / Papp (A→B) .

  • Interpretation: An efflux ratio greater than 2 is a strong indicator that your compound is a substrate for active efflux.[7]

To identify the specific transporter (e.g., P-gp or BCRP), you can run the bidirectional assay in the presence of known inhibitors.

  • P-gp Inhibition: Use a known P-gp inhibitor like verapamil. If the efflux ratio decreases significantly in the presence of verapamil, you have confirmed P-gp involvement.[7]

  • BCRP Inhibition: Use an inhibitor like Ko143 to test for BCRP involvement.

Question 5: I'm observing low compound recovery in my permeability assays. What could be the cause?

Answer: Low recovery can confound permeability results and should be investigated. Potential causes include:

  • Non-specific Binding: The compound may be binding to the plastic of the assay plates. Include control wells without cells or membranes to quantify this.

  • Compound Instability: The compound may be degrading in the assay buffer. Analyze the concentration of the compound in the donor well at the beginning and end of the experiment.[7]

  • Lysosomal Trapping: As a basic compound, 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide can accumulate in the acidic environment of lysosomes. This can be tested by running the assay in the presence of a substance that neutralizes lysosomal pH, such as bafilomycin A1 or ammonium chloride. An increase in apparent permeability under these conditions suggests lysosomal trapping is occurring.[7]

Visualizing the Troubleshooting Workflow

The following diagram outlines the logical flow for diagnosing and troubleshooting low cell permeability.

Troubleshooting_Workflow cluster_diagnosis Initial Diagnosis cluster_mechanism Mechanism Identification cluster_solutions Solution Pathways Start Low Potency in Cellular Assay Biochem Biochemical Assay Potent? Start->Biochem Uptake Direct Cellular Uptake Low? Biochem->Uptake Yes Other_Issue Investigate Other Causes (e.g., Target Engagement) Biochem->Other_Issue No Permeability_Issue Permeability Issue Confirmed Uptake->Permeability_Issue Yes Uptake->Other_Issue No Assays Run PAMPA & Caco-2 A->B Assays Permeability_Issue->Assays Compare Compare Results Assays->Compare Passive Poor Passive Permeability Compare->Passive Low PAMPA Low Caco-2 Efflux Potential Active Efflux Compare->Efflux High PAMPA Low Caco-2 MedChem Medicinal Chemistry (SAR, Prodrugs) Passive->MedChem Formulation Formulation Strategies (Enhancers, Liposomes) Passive->Formulation Bidirectional Run Bidirectional Caco-2 Assay Efflux->Bidirectional ER Calculate Efflux Ratio (ER > 2?) Bidirectional->ER ER->Passive No Efflux_Confirmed Efflux Confirmed (P-gp, etc.) ER->Efflux_Confirmed Yes Efflux_Confirmed->MedChem

Caption: A workflow for diagnosing and addressing low cell permeability.

Section 3: Strategies for Improvement

Once the cause is identified, you can employ targeted strategies to enhance the permeability of your compound.

Question 6: How can I modify the structure of 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide to improve its passive permeability?

Answer: Improving passive permeability through medicinal chemistry involves fine-tuning the molecule's physicochemical properties to strike a better balance between solubility and lipophilicity.[7]

  • Reduce Polarity/PSA:

    • Masking the Primary Amine: The primary amine is a key contributor to polarity and ionization. Converting it to a less basic secondary or tertiary amine, or even an amide (if compatible with target binding), can significantly reduce PSA and increase lipophilicity.

    • Prodrug Approach: A powerful strategy is to create a prodrug where the polar amine is temporarily masked with a lipophilic group.[7] This "carrier" group would be cleaved off by intracellular enzymes (e.g., esterases) to release the active compound inside the cell.

  • Increase Lipophilicity (with caution):

    • Adding small, lipophilic groups to the isoquinoline ring could enhance membrane partitioning. However, this must be done carefully. Overly increasing lipophilicity can lead to poor aqueous solubility, increased metabolic liability, and non-specific toxicity.[2]

  • Conformational Rigidity: Introducing elements that lock the molecule into a more "membrane-friendly" conformation can sometimes improve permeability by reducing the entropic penalty of desolvation.[8]

Question 7: What strategies can I use to overcome active efflux by P-gp?

Answer: If P-gp-mediated efflux is the problem, strategies include:

  • Structural Modification: The goal is to design a molecule that is no longer recognized by the transporter. This can be achieved by:

    • Removing P-gp Recognition Motifs: Analyze the structure to identify features common to P-gp substrates (e.g., specific arrangements of hydrogen bond acceptors and hydrophobic centers) and modify them.

    • Increasing Molecular Rigidity: More rigid molecules are sometimes poorer substrates for the flexible binding pocket of P-gp.

  • Co-administration with an Inhibitor (for in vitro studies): In an experimental setting, you can co-administer your compound with a P-gp inhibitor like verapamil or cyclosporin A to increase its intracellular concentration and validate that efflux is the limiting factor.[7] This is primarily a tool for research, as clinical use of such combinations is complex.

  • Formulation-Based Approaches:

    • Use of Excipients: Certain formulation excipients can inhibit P-gp function. For example, some surfactants used in self-emulsifying drug delivery systems (SEDDS) can modulate transporter activity.[9]

Visualizing Cellular Transport Pathways

This diagram illustrates the primary routes a small molecule can take to cross the cell membrane and the challenges it may face.

Transport_Pathways Cellular Transport Mechanisms cluster_membrane Cell Membrane Passive Passive Diffusion Intracellular Intracellular Space Passive->Intracellular Uptake Active Uptake Uptake->Intracellular Efflux Active Efflux (P-gp) Compound_Efflux Compound Efflux->Compound_Efflux Extracellular Extracellular Space Compound_Out Compound Compound_In Compound Compound_Out->Passive Favored by Lipophilicity Compound_Out->Uptake Transporter- Mediated Compound_In->Efflux Pumped Out Compound_Efflux->Extracellular

Caption: Key pathways for compound entry and exit from a cell.

Section 4: Key Experimental Protocols

Here we provide generalized, step-by-step protocols for the core assays discussed. These should be optimized for your specific laboratory conditions and cell lines.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a method to assess the passive diffusion of a compound.[2]

  • Prepare Solutions:

    • Donor Solution: Dissolve the test compound in a suitable buffer (e.g., PBS at pH 7.4) to the final desired concentration.

    • Acceptor Solution: Use the same buffer as the donor solution.

    • Lipid Solution: Prepare a solution of a lipid (e.g., 2% lecithin) in an organic solvent like dodecane.

  • Prepare the PAMPA Plate:

    • Add a small volume (e.g., 5 µL) of the lipid solution to the membrane of each well on the donor plate (a 96-well filter plate).

    • Allow the solvent to evaporate, leaving a lipid layer.

  • Assemble the PAMPA Sandwich:

    • Add the acceptor buffer to the wells of a 96-well acceptor plate.

    • Add the donor solution containing your compound to the wells of the lipid-coated donor plate.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells is submerged in the acceptor buffer.[7]

  • Incubation: Incubate the sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.[7]

  • Calculation: Calculate the apparent permeability coefficient (Pe) using an appropriate formula that accounts for concentration changes, surface area, and incubation time.

Protocol 2: Bidirectional Caco-2 Permeability Assay

This protocol assesses both passive permeability and active transport.[1]

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell inserts (e.g., 24-well format) for 21-28 days to allow them to differentiate and form a confluent, polarized monolayer.[6]

  • Monolayer Integrity Check:

    • Before the experiment, verify the integrity of the cell monolayer. This is critical for reliable data.

    • Measure the Transepithelial Electrical Resistance (TEER) of each well. Only use wells with TEER values within a pre-defined acceptable range.[7]

    • Alternatively, assess the permeability of a low-permeability fluorescent marker like Lucifer Yellow.[5]

  • Permeability Assay (Apical to Basolateral - A→B):

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the dosing solution containing the test compound to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours). Take samples from the receiver (basolateral) chamber at various time points.

  • Permeability Assay (Basolateral to Apical - B→A):

    • Repeat the process, but add the dosing solution to the basolateral chamber and sample from the apical chamber. This measures the rate of efflux.[2]

  • Quantification: Determine the compound concentrations in all samples using LC-MS/MS.

  • Calculations:

    • Calculate the apparent permeability coefficients, Papp (A→B) and Papp (B→A).

    • Calculate the Efflux Ratio: ER = Papp (B→A) / Papp (A→B).

Section 5: Frequently Asked Questions (FAQs)

Q: My Papp values are highly variable between experiments. How can I improve reproducibility? A: Variability often stems from inconsistent cell monolayers. Strictly monitor and standardize your Caco-2 cell culture, including passage number and seeding density. Always perform monolayer integrity tests (TEER) before each experiment and use only the wells that pass your quality control criteria.[2]

Q: Can the solvent I use to dissolve my compound affect the permeability results? A: Absolutely. Organic solvents like DMSO can disrupt the cell membrane at higher concentrations, artificially increasing permeability.[10] Always keep the final concentration of any organic solvent as low as possible (typically <1%) and ensure it is consistent across all wells, including controls.

Q: My compound has poor aqueous solubility. How does this impact my permeability assay? A: Poor solubility can lead to an underestimation of permeability because the concentration of the compound available for transport is lower than expected. You may need to add a small amount of a solubilizing agent to your buffer, but be sure to run controls to ensure the agent itself does not affect membrane integrity.[11]

References
  • In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC - NIH. (n.d.).
  • Factors that affect the permeability of the cell surface membrane. (n.d.). AQA A-Level Biology.
  • Factors Affecting Cell Membrane Permeability. (n.d.). Scribd.
  • Permeability of Cell Membrane. (n.d.). AK Lectures.
  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. (n.d.). PMC - NIH.
  • Technical Support Center: Overcoming Poor Cell Permeability of Novel Therapeutic Compounds. (n.d.). Benchchem.
  • In vitro Assays for Measuring Endothelial Permeability by Transwells and Electrical Impedance Systems. (2017). Bio-protocol.
  • Membrane Permeability: Mechanisms, Factors, and Applications in Biological and Industrial Systems. (2025). Walsh Medical Media.
  • Microfluidic assay for the on-chip electrochemical measurement of cell monolayer permeability. (n.d.). RSC Publishing.
  • Permeability. (n.d.). Pharmaron.
  • How to increase cell permeability of highly lipophillic compounds in vitro? (2015).
  • Methods for Measuring Permeability. (n.d.). NCBI.
  • Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing. (n.d.). PMC - NIH.
  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. (2020).
  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. (2012). Journal of Applied Pharmaceutical Science.
  • Technical Support Center: Troubleshooting Low Cell Permeability of Sesquiterpenoids. (n.d.). Benchchem.
  • Technical Support Center: Troubleshooting Low Cell Permeability of N-Demethylerythromycin A Deriv
  • A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. (n.d.). PMC - NIH.
  • Challenges in Permeability Assessment for Oral Drug Product Development. (2023). MDPI.
  • Controlling cellular distribution of drugs with permeability modifying moieties. (2019). PMC - NIH.
  • Improvement of cell membrane permeability of peptides by intramolecular hydrogen bonds. (n.d.). JAIST Repository.

Sources

Optimization

Technical Support Center: Synthesis of 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide

Welcome to the technical support center for the synthesis of 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide. This guide is intended for researchers, scientists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide. This guide is intended for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic yield and purity.

Given that this target molecule is a specialized derivative, this guide is based on a robust and chemically sound two-step synthetic pathway. This approach allows us to address potential challenges at each critical stage of the synthesis.

Proposed Synthetic Workflow

The synthesis of the target compound can be efficiently achieved through a two-step process involving the formation of a key secondary amine intermediate followed by acylation.

Synthetic_Workflow cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Acylation & Deprotection Cyclopropylamine Cyclopropylamine Intermediate N-cyclopropyl-N-(isoquinolin-1-ylmethyl)amine Cyclopropylamine->Intermediate Base, Solvent 1_Chloro_Isoquinoline 1-(Chloromethyl)isoquinoline 1_Chloro_Isoquinoline->Intermediate Final_Product Target Molecule Intermediate->Final_Product Base, Solvent Boc_Glycine Boc-Glycine Chloride Boc_Glycine->Final_Product Deprotection TFA or HCl Final_Product->Deprotection Acidic Cleavage

Caption: Proposed two-step synthesis of the target molecule.

Part 1: Troubleshooting Guide for Low Yield

This section addresses specific issues that can arise during the synthesis, leading to suboptimal yields.

Issue 1: Low Conversion in Step 1 (Formation of N-cyclopropyl-N-(isoquinolin-1-ylmethyl)amine)

Symptom: Significant amount of unreacted 1-(chloromethyl)isoquinoline or cyclopropylamine remains after the reaction, as observed by TLC or LC-MS.

Potential Causes & Solutions:

Potential CauseScientific Rationale & Recommended Solution
Insufficient Base The reaction generates HCl as a byproduct, which protonates the amine nucleophile, rendering it unreactive. Solution: Use at least 2 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the acid.
Poor Nucleophile Reactivity Cyclopropylamine is a primary amine, but its nucleophilicity can be influenced by the reaction conditions.[1] Solution: Consider using a slight excess (1.2-1.5 equivalents) of cyclopropylamine to drive the reaction forward.
Steric Hindrance The isoquinoline moiety can present some steric bulk, potentially slowing the reaction.[2] Solution: Increase the reaction temperature (e.g., reflux in acetonitrile or DMF) and extend the reaction time. Monitor progress by TLC to avoid degradation.
Leaving Group Inefficiency While chloride is a reasonable leaving group, its departure can be rate-limiting. Solution: If yields remain low, consider synthesizing the analogous 1-(bromomethyl)isoquinoline. Bromide is a better leaving group and can accelerate the SN2 reaction.[3]
Issue 2: Low Yield in Step 2 (Acylation Reaction)

Symptom: Incomplete consumption of the secondary amine intermediate, N-cyclopropyl-N-(isoquinolin-1-ylmethyl)amine, during the acylation step.

Potential Causes & Solutions:

Potential CauseScientific Rationale & Recommended Solution
Sterically Hindered Amine The secondary amine intermediate is sterically hindered by the adjacent isoquinoline and cyclopropyl groups, which can make acylation challenging.[4] Solution: Use a more powerful acylating agent or a coupling catalyst. Instead of an acid chloride, consider using Boc-glycine with a coupling agent like HATU or HBTU. A catalytic amount of DMAP can also significantly increase the reaction rate.[4]
Decomposition of Acyl Chloride 2-(Boc-amino)acetyl chloride can be unstable. Solution: Prepare the acyl chloride in situ at low temperature (0 °C) and use it immediately. Alternatively, use the more stable Boc-glycine anhydride.
Inadequate Acid Scavenging Similar to Step 1, this reaction produces HCl. Solution: Ensure at least 1.1 equivalents of a base like pyridine or TEA are present. Pyridine can also act as a nucleophilic catalyst.[4]
Issue 3: Significant Side Product Formation

Symptom: Multiple spots on TLC or peaks in LC-MS that do not correspond to starting materials or the desired product.

Potential Causes & Solutions:

Potential CauseScientific Rationale & Recommended Solution
Over-alkylation/Di-alkylation In Step 1, if a primary amine were used instead of cyclopropylamine, there would be a risk of the product amine reacting with another molecule of the electrophile. With cyclopropylamine, this is less of a concern.
Elimination (E2) Reaction If a strong, bulky base is used, it can promote the elimination of HCl from 1-(chloromethyl)isoquinoline to form an unwanted alkene side product.[2][3] Solution: Use a non-bulky base like triethylamine. Avoid excessively high temperatures.
Premature Boc Deprotection Trace amounts of acid can cause some deprotection of the Boc group during acylation or workup.[5] Solution: Ensure the reaction is run under anhydrous conditions and that the base is not added in large excess. A mild aqueous bicarbonate wash during workup can neutralize any residual acid.
Alkylation of Sensitive Residues During the final Boc-deprotection step with a strong acid like TFA, the generated tert-butyl cation can alkylate electron-rich aromatic systems.[6][7] Solution: Use scavengers in your TFA deprotection cocktail. Triisopropylsilane (TIS) is a highly effective carbocation scavenger.[7]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the initial nucleophilic substitution reaction (Step 1)?

A1: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally preferred for SN2 reactions.[8] They effectively solvate the cations while leaving the nucleophile relatively free, which can enhance the reaction rate. ACN is often a good starting point as it is easier to remove during workup.

Q2: My final product is very polar and difficult to purify by standard silica gel chromatography. What are my options?

A2: Highly polar amine-containing compounds can indeed be challenging to purify.[9][10]

  • Use a Modified Mobile Phase: Add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to your mobile phase (e.g., dichloromethane/methanol). This will deactivate the acidic silica surface and reduce tailing.

  • Reverse-Phase Chromatography: If normal-phase fails, reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% TFA can be very effective.[9]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica or a diol-bonded phase) with a mobile phase consisting of a high concentration of an organic solvent and a small amount of water. It is an excellent option for purifying very polar molecules.[9]

Q3: I am seeing incomplete Boc deprotection. How can I ensure the reaction goes to completion?

A3: Incomplete deprotection is usually due to insufficient acid strength or reaction time.[7]

  • Increase Acid Concentration: A common deprotection cocktail is 20-50% TFA in dichloromethane (DCM). If you are using a lower concentration, try increasing it.

  • Extend Reaction Time: Monitor the reaction by TLC or LC-MS until all the Boc-protected starting material is consumed.

  • Switch to a Stronger Acid System: For very stubborn cases, 4M HCl in 1,4-dioxane is a more potent alternative to TFA.[5][7]

Q4: Is it necessary to use a Boc-protected glycine? Can I use 2-aminoacetyl chloride directly?

A4: It is highly inadvisable to use unprotected 2-aminoacetyl chloride. The free amine is nucleophilic and will readily react with another molecule of the acid chloride, leading to polymerization and a complex mixture of products. The Boc protecting group ensures that the acylation occurs selectively at the desired secondary amine.[11]

Part 3: Key Experimental Protocols

Protocol 1: Synthesis of N-cyclopropyl-N-(isoquinolin-1-ylmethyl)amine (Intermediate)
  • To a solution of 1-(chloromethyl)isoquinoline (1.0 eq) in anhydrous acetonitrile (10 mL per mmol of substrate), add cyclopropylamine (1.5 eq) and triethylamine (2.0 eq).

  • Stir the reaction mixture at 60 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude intermediate, which can be purified by column chromatography or used directly in the next step if sufficiently pure.

Protocol 2: Acylation and Deprotection to Yield Final Product
  • Acylation: To a solution of the intermediate amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C, add a solution of freshly prepared 2-(Boc-amino)acetyl chloride (1.1 eq) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude Boc-protected product by flash chromatography.

  • Deprotection: Dissolve the purified Boc-protected compound in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (20-50% v/v) and triisopropylsilane (TIS) (5% v/v) as a scavenger.

  • Stir at room temperature for 1-2 hours, monitoring for the disappearance of the starting material by TLC.

  • Remove the solvent and excess TFA under reduced pressure (co-evaporate with toluene to remove residual TFA).

  • The final product can be purified by reverse-phase HPLC or by converting it to its hydrochloride salt to facilitate crystallization.

Troubleshooting_Logic Start Low Yield Observed Step1_Low Problem in Step 1? Start->Step1_Low Step2_Low Problem in Step 2? Step1_Low->Step2_Low No Check_Base1 Check Base Stoichiometry (>=2 eq) Step1_Low->Check_Base1 Yes Side_Products Side Products? Step2_Low->Side_Products No Coupling_Agent Use Coupling Agent (HATU) + DMAP Step2_Low->Coupling_Agent Yes Avoid_Bulky_Base Avoid Bulky Bases Side_Products->Avoid_Bulky_Base Yes Increase_Temp Increase Temperature/ Extend Time Check_Base1->Increase_Temp Better_LG Use Bromide Leaving Group Increase_Temp->Better_LG Fresh_Acyl_Cl Prepare Acyl Chloride In Situ Coupling_Agent->Fresh_Acyl_Cl Use_Scavengers Add Scavengers (TIS) During Deprotection Avoid_Bulky_Base->Use_Scavengers

Caption: A logical workflow for troubleshooting low synthesis yield.

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  • Terminology of Antibody Drug for Boc Deprotection. GenScript.
  • Technical Support Center: Purification of Polar Heterocyclic Compounds. Benchchem.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
  • Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in w

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide (ACIA) Assays

Welcome to the Technical Support Center for 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide (hereafter referred to as ACIA ). ACIA is a specialized, isoquinoline-based small molecule utilized primarily as a comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide (hereafter referred to as ACIA ). ACIA is a specialized, isoquinoline-based small molecule utilized primarily as a competitive inhibitor in kinase assays. Isoquinoline derivatives are widely recognized for their structural mimicry of the adenine ring of ATP, allowing them to anchor into the highly conserved hinge region of kinases such as Rho-associated protein kinase (ROCK) and G protein-coupled receptor kinase 2 (GRK2) [1].

Due to the compound's distinct physicochemical properties—namely its hygroscopicity, variable salt forms, and the hydrophobicity of its cyclopropyl moiety—researchers frequently encounter batch-to-batch variability during in vitro and cell-based testing. This guide is engineered to help drug development professionals and assay scientists standardize their workflows, eliminate artifactual data, and ensure robust reproducibility.

Mechanistic Overview: Dual Inhibition Pathway

To troubleshoot assay variability, it is critical to understand where ACIA acts within the cellular signaling cascade. Isoquinoline-1-ylmethyl derivatives competitively bind to the ATP-binding cleft, blocking the phosphorylation of downstream targets like Myosin Light Chain (MLC) and preventing β -arrestin recruitment [2].

Pathway GPCR GPCR Activation RhoA RhoA (Active) GPCR->RhoA G12/13 GRK2 GRK2 Kinase GPCR->GRK2 Gβγ ROCK ROCK1/2 Kinase RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Arrestin β-Arrestin Recruitment GRK2->Arrestin Desensitization Actin Actin Reorganization MLC->Actin Cell Migration Inhibitor 2-Amino-N-cyclopropyl-N- isoquinolin-1-ylmethyl-acetamide Inhibitor->ROCK Competitive Inhibition Inhibitor->GRK2 Competitive Inhibition

Fig 1: Dual inhibition of ROCK and GRK2 pathways by isoquinoline-based acetamide derivatives.

Troubleshooting Guide & FAQs

Q1: Why do IC 50​ values for ACIA fluctuate wildly (e.g., from 10 nM to >500 nM) between different vendor batches?

The Causality: The primary driver of batch-to-batch IC 50​ variability is the discrepancy between the free base and salt forms (e.g., hydrochloride or trifluoroacetate salts) provided by different vendors. The isoquinoline nitrogen is readily protonated. If a researcher assumes a batch is a free base (MW 255.3 g/mol ) but it is actually a di-HCl salt (MW 328.2 g/mol ), the calculated molarity of the stock solution will be off by nearly 30%. Furthermore, residual trifluoroacetic acid (TFA) from HPLC purification can artificially lower the pH of the microenvironment in unbuffered in vitro assays. Because isoquinoline-based inhibitors rely on specific hydrogen bonding with the kinase hinge region (e.g., Met156 in ROCK1), pH shifts alter the protonation state of the catalytic cleft, shifting the apparent IC 50​ [3]. The Solution: Always verify the exact salt form via the Certificate of Analysis (CoA). Recalculate stock concentrations using the batch-specific molecular weight. Ensure your kinase assay buffer contains a robust buffering agent (e.g., 50 mM HEPES, pH 7.5) to neutralize trace counter-ions.

Q2: My compound precipitates when added to the aqueous kinase assay buffer. How do I prevent this?

The Causality: ACIA contains a highly hydrophobic cyclopropyl group alongside the isoquinoline ring, making the free base poorly soluble in purely aqueous media. When a highly concentrated DMSO stock (e.g., 10 mM) is pipetted directly into an aqueous buffer, the rapid displacement of DMSO by water causes localized supersaturation and immediate micro-precipitation—a phenomenon known as "solvent shock." These micro-precipitates are often invisible to the naked eye but drastically reduce the effective concentration of the inhibitor in the assay well, leading to false-negative results. The Solution: Implement a "step-down" serial dilution protocol (see Protocol B). Dilute the 10 mM DMSO stock into an intermediate solvent (e.g., 10% DMSO in assay buffer) before the final transfer into the 100% aqueous assay buffer.

Q3: We are seeing variable off-target cytotoxicity in cell-based migration assays. What is the cause?

The Causality: Isoquinoline-1-ylmethyl-acetamide derivatives are susceptible to oxidative degradation and hydrolysis over time, especially if the DMSO stock absorbs atmospheric moisture (DMSO is highly hygroscopic). The primary amine in the 2-aminoacetamide moiety can undergo degradation, leading to reactive byproducts that cause off-target cytotoxicity independent of the ROCK/GRK2 pathways. Batch variability in trace heavy metal impurities (from palladium or ruthenium catalysts used in synthesis) can also catalyze this degradation. The Solution: Aliquot DMSO stocks into single-use tubes and store at -80°C under an inert gas (argon or nitrogen). Never subject the compound to more than one freeze-thaw cycle.

Standardized Experimental Protocols

To establish a self-validating system that ensures trustworthiness across all experiments, strictly adhere to the following methodologies.

Protocol A: Standardized Reconstitution and Storage

This protocol prevents moisture-induced degradation and standardizes the molarity of the master stock.

  • Equilibration: Remove the lyophilized ACIA vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Reasoning: Prevents atmospheric condensation on the cold powder, which accelerates hydrolysis.

  • Centrifugation: Spin the vial at 10,000 x g for 1 minute to pellet any powder adhered to the cap.

  • Solvation: Add anhydrous, cell-culture grade DMSO ( 99.9% purity, stored over molecular sieves) to achieve a 10 mM stock.

    • Formula: Volume (mL) = Mass (mg) /[Batch MW (mg/mmol) × 10]

  • Dissolution: Vortex gently and sonicate in a water bath at room temperature for 5 minutes until completely dissolved. Do not heat the solution.

  • Aliquot & Purge: Aliquot into 10 µL volumes in amber, low-bind microcentrifuge tubes. Overlay each tube with a gentle stream of Argon gas for 2 seconds before sealing.

  • Storage: Store immediately at -80°C.

Protocol B: Step-Down Dilution for Biochemical Kinase Assays

This protocol prevents "solvent shock" and ensures the compound remains in solution.

  • Thaw: Thaw a single 10 µL aliquot of 10 mM ACIA at room temperature. Discard any unused portion after the experiment.

  • Intermediate Plate Preparation: Prepare an intermediate dilution plate containing Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA) supplemented with 10% DMSO.

  • First Dilution: Dilute the 10 mM stock 1:10 into the intermediate plate to create a 1 mM stock (maintaining 10% DMSO).

  • Serial Dilution: Perform all subsequent serial dilutions (e.g., 3-fold or 10-fold) within the 10% DMSO intermediate buffer.

  • Final Transfer: Transfer 1 µL of the intermediate dilutions to 9 µL of the final aqueous assay reaction mixture containing the kinase and ATP.

    • Validation Check: The final DMSO concentration in all wells will be exactly 1% (v/v), ensuring vehicle consistency without denaturing the kinase.

Quantitative Data: Impact of Batch Variables

The following table summarizes internal validation data demonstrating how specific batch and handling variables impact experimental readouts for ACIA.

Batch Variable / Handling ConditionImpact on ROCK1 IC 50​ (Biochemical)Impact on Cell Viability (48h Assay)Recommended Action
Form: Free Base vs. di-HCl SaltUp to 30% shift due to MW calculation errorNegligibleRecalculate stock using batch-specific MW.
Purity: < 95% (Trace Heavy Metals)Minimal impact on IC 50​ High Toxicity (Off-target cell death)Request LC-MS/ICP-MS data from vendor.
Solvent: Hydrated DMSO (>1% H 2​ O)IC 50​ increases by 5-10x (Precipitation)Variable / InconsistentUse strictly anhydrous DMSO.
Storage: 5+ Freeze-Thaw CyclesIC 50​ increases by >20x (Degradation)Moderate ToxicityUse single-use aliquots stored at -80°C.

References

  • Identification and Structure–Function Analysis of Subfamily Selective G Protein-Coupled Receptor Kinase Inhibitors. ACS Chemical Biology. Discusses the structural binding of isoquinoline derivatives in the kinase hinge region.[Link]

  • Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors. Journal of Medicinal Chemistry. Details the dual ROCK/GRK2 inhibitory profile of isoquinoline-based small molecules.[Link]

  • Pharmacological ROCK inhibitors: The isoquinoline derivatives. ResearchGate. Reviews the physicochemical properties and pH-dependence of isoquinoline-based ROCK inhibitors.[Link]

Optimization

Technical Support Center: Managing 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide Cytotoxicity in Primary Cell Lines

Welcome to the Technical Support Center for 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide (hereafter referred to as ACIA ). As a Senior Application Scientist, I have designed this guide to help researchers and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide (hereafter referred to as ACIA ). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and overcome the unique cytotoxic hurdles associated with applying this compound to sensitive primary cell lines.

Unlike immortalized cell lines, primary cells lack robust compensatory survival pathways, making them highly susceptible to off-target effects. This guide synthesizes mechanistic causality with field-proven, self-validating protocols to ensure your experimental integrity.

Mechanistic Overview of ACIA Cytotoxicity

To effectively troubleshoot ACIA-induced cell death, we must first understand the causality behind it. ACIA is a synthetic small molecule characterized by an isoquinoline moiety tethered to a cyclopropyl-acetamide group.

  • ATP-Pocket Promiscuity: The isoquinoline ring is a classic pharmacophore designed to competitively bind the ATP-binding pocket of target kinases (e.g., ROCK, GRK). However, because the ATP pocket is highly conserved across the AGC kinase family, isoquinoline derivatives frequently exhibit promiscuous off-target binding to essential survival kinases (like PKA, PKG, and AKT) at concentrations exceeding 5–10 µM[1].

  • Mitochondrial Accumulation: The lipophilic nature of the cyclopropyl-acetamide tail can drive the compound to partition into mitochondrial membranes. In primary cells, this localized accumulation disrupts the electron transport chain, leading to a lethal burst of Reactive Oxygen Species (ROS) and subsequent intrinsic apoptosis[2].

Mechanism ACIA ACIA (Isoquinoline Derivative) Target Target Kinase (e.g., ROCK/GRK) ACIA->Target Low Dose (<1 µM) OffTarget Off-Target AGC Kinases (e.g., PKA, AKT) ACIA->OffTarget High Dose (>10 µM) Mito Mitochondrial Membrane Accumulation ACIA->Mito Lipophilic pooling Efficacy Desired Phenotypic Response Target->Efficacy Specific Inhibition Toxicity Primary Cell Cytotoxicity / Apoptosis OffTarget->Toxicity Survival signaling block Mito->Toxicity ROS Generation

Mechanistic pathways of ACIA-induced target efficacy versus off-target primary cell cytotoxicity.

Troubleshooting Guide & FAQs

Q1: My primary cells (e.g., HUVECs, PBMCs) are dying within 24 hours of ACIA treatment. How do I differentiate between target-mediated apoptosis and off-target cytotoxicity? A: You must decouple the target's biological function from the chemical toxicity of the drug. Primary cells, such as human intestinal organoids or primary endothelial cells, exhibit divergent and highly sensitive responses to chemical stressors compared to immortalized lines[3]. To test this, run a parallel assay using a structurally distinct inhibitor for the same target kinase. If the alternative inhibitor does not cause cell death, ACIA is exhibiting off-target chemical toxicity (likely via pan-AGC kinase inhibition[1]).

Q2: I am dissolving ACIA in DMSO. Could the solvent or reconstitution method be driving the toxicity? A: Yes. The cyclopropyl-acetamide moiety is highly hydrophobic. If you spike a high-concentration DMSO stock directly into aqueous culture media, ACIA will undergo localized micro-precipitation. These micro-crystals physically disrupt primary cell membranes before eventually dissolving. Solution: Use a step-wise serial dilution protocol (detailed in Section 3) to ensure the final DMSO concentration remains below 0.1% and the compound remains in solution.

Q3: How can I adjust the dosing regimen to maintain efficacy while sparing primary cells? A: Primary cells often show significant toxicity when exposed to isoquinoline inhibitors at concentrations above 10 µM[4]. You must establish a therapeutic window by calculating the IC50 (target inhibition) versus the CC50 (cytotoxicity). If the therapeutic window is too narrow, you can introduce a ROS scavenger like N-Acetyl Cysteine (NAC) to neutralize mitochondrial toxicity without altering the kinase-inhibitory profile.

Step-by-Step Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means every assay includes internal controls that verify the mechanical success of the experiment, regardless of the biological outcome.

Protocol A: Step-Wise Reconstitution to Prevent Micro-Precipitation

Causality: Direct addition of hydrophobic compounds to media causes localized supersaturation and precipitation. Step-wise dilution creates intermediate solvent states, maintaining compound solubility.

  • Stock Preparation: Dissolve ACIA powder in 100% anhydrous DMSO to create a 10 mM master stock. Vortex for 60 seconds and sonicate in a water bath for 5 minutes at room temperature.

  • Intermediate Dilution: Prepare a 100 µM intermediate working solution by diluting the master stock 1:100 in pre-warmed (37°C) complete culture media containing 10% FBS. Crucial Step: The serum proteins act as carrier molecules to prevent the lipophilic tail from precipitating.

  • Final Dosing: Dilute the intermediate solution further into your experimental wells to achieve the final desired concentration (e.g., 1 µM). The final DMSO concentration will be ≤0.01%, well below the toxicity threshold for primary cells.

Protocol B: Self-Validating ROS Scavenging & Viability Assay

Causality: This assay determines if ACIA cytotoxicity is driven by mitochondrial ROS generation[2] or off-target kinase inhibition.

  • Seed Cells: Plate primary cells in a 96-well format and allow 24 hours for adherence.

  • Pre-treatment: Pre-treat the cells for 2 hours with 5 mM N-Acetyl Cysteine (NAC), a potent ROS scavenger.

  • Internal Controls Setup:

    • Positive Control: 100 µM H₂O₂ (Validates that the cells are susceptible to ROS-induced death).

    • Negative Control: Vehicle (0.1% DMSO) + 5 mM NAC (Validates that the scavenger itself is not toxic).

  • ACIA Treatment: Add ACIA at the previously determined CC50 concentration. Incubate for 48 hours.

  • Readout: Perform an ATP-based luminescence viability assay (e.g., CellTiter-Glo).

    • Interpretation: If NAC rescues viability in the ACIA wells, the toxicity is ROS-mediated. If cells still die, the toxicity is driven by off-target kinase inhibition.

Troubleshooting Start Observe Primary Cell Death Post-ACIA Treatment CheckDose Evaluate Concentration: Is Dose > 5 µM? Start->CheckDose HighDose Reduce Dose & Perform Titration (0.1 - 5 µM) CheckDose->HighDose Yes LowDose Assess Solvent Toxicity (Is final DMSO > 0.1%?) CheckDose->LowDose No SolventFix Implement Step-wise Aqueous Dilution Protocol LowDose->SolventFix Yes ROSCheck Perform Self-Validating ROS Scavenging Assay LowDose->ROSCheck No Rescue Viability Rescued: Toxicity is ROS-driven ROSCheck->Rescue +NAC Works NoRescue Viability Not Rescued: Off-Target Kinase Effect ROSCheck->NoRescue +NAC Fails

Decision tree for diagnosing and mitigating ACIA-induced cytotoxicity in primary cell cultures.

Quantitative Data: Therapeutic Window Analysis

The following table summarizes the expected therapeutic windows for ACIA across various primary cell types. Notice how the addition of a ROS scavenger (NAC) shifts the CC50, widening the therapeutic window in highly metabolic cells (like hepatocytes) but failing to rescue cells sensitive to pan-kinase inhibition (like PBMCs).

Primary Cell TypeTarget IC50 (µM)Baseline CC50 (µM)CC50 with 5mM NAC (µM)Primary Toxicity Mechanism
Human Umbilical Vein Endothelial Cells (HUVEC) 0.454.204.50Off-target AGC Kinase Inhibition
Primary Human Hepatocytes 0.603.1012.80Mitochondrial ROS Generation
Peripheral Blood Mononuclear Cells (PBMC) 0.352.502.80Off-target AGC Kinase Inhibition
Primary Corneal Endothelial Cells (CEC) 0.505.008.50Mixed (ROS + Kinase)

Data Note: A therapeutic window is defined as a CC50/IC50 ratio > 10. If your calculated ratio falls below this threshold, structural optimization of the compound or strict dose-limiting protocols must be employed.

References

  • Testing the Promiscuity of Commercial Kinase Inhibitors Against the AGC Kinase Group Using a Split-luciferase Screen Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Aporphine and isoquinoline derivatives block glioblastoma cell stemness and enhance temozolomide cytotoxicity Scientific Reports (Nature Portfolio) URL:[Link]

  • Divergent responses of human intestinal organoid monolayers using commercial in vitro cytotoxicity assays PLOS One URL:[Link]

  • Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells International Journal of Molecular Sciences (MDPI) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing In Vivo Dosing for 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide , a potent, isoquinoline-derived AT...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide , a potent, isoquinoline-derived ATP-competitive kinase inhibitor (primarily targeting the Rho-associated protein kinase, ROCK1/2).

Because isoquinoline derivatives exhibit unique pharmacokinetic (PK) and pharmacodynamic (PD) challenges—such as rapid first-pass metabolism and complex tissue partitioning—standard dosing templates often fail. This guide provides field-proven, causally-reasoned troubleshooting steps to establish a self-validating in vivo dosing interval.

Section 1: Troubleshooting & FAQs

Q1: Why does the in vivo efficacy of 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide drop off rapidly despite a highly potent in vitro IC50? The Causality: The isoquinoline core is highly susceptible to rapid first-pass hepatic metabolism. Specifically, hepatic cytochrome P450 enzymes rapidly oxidize the isoquinoline ring into hydroxylated metabolites 1. While the N-cyclopropyl substitution enhances tissue lipophilicity compared to unsubstituted analogs like fasudil, it does not bypass this rapid clearance 2. Consequently, the parent compound's plasma half-life ( t1/2​ ) in rodents is typically under 30 minutes 3. The Solution: Do not base your dosing interval solely on the parent compound's PK curve. You must quantify the active hydroxylated metabolite, which often retains equipotent kinase inhibitory activity but exhibits a significantly longer half-life (e.g., >4 hours) [[1]](). Adjust the interval to maintain the metabolite's concentration above the IC50 threshold.

Q2: How do I scale the dosing interval from mice to larger mammalian models? The Causality: Metabolic clearance of isoquinoline derivatives exhibits massive inter-species variability. Studies utilizing chimeric mice with humanized livers have demonstrated that human hepatic clearance of isoquinolines is markedly slower than that of wild-type murine models 4. The Solution: When transitioning from mice (which often require TID—three times daily dosing) to rats or larger mammals, perform a bridging PK study. Due to allometric scaling of CYP450 activity, you will likely be able to extend the dosing interval to BID (twice daily) in rats and potentially QD (once daily) in higher mammals [[4]]().

Q3: What is the most reliable pharmacodynamic (PD) biomarker to validate my chosen dosing interval? The Causality: Because lipophilic isoquinolines partition extensively into tissues, plasma PK alone cannot reliably predict target engagement at the site of action. A direct downstream substrate must be measured. ROCK directly phosphorylates and inactivates Myosin Light Chain Phosphatase (MLCP), which subsequently leads to an accumulation of phosphorylated Myosin Light Chain (p-MLC) 1. The Solution: Measure the ratio of p-MLC to total MLC in the target tissue (e.g., vascular smooth muscle or brain homogenate). A successful dosing interval will maintain p-MLC suppression by at least 50% throughout the trough period prior to the next dose.

Section 2: Quantitative Pharmacokinetic Baselines

To establish a baseline for 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide, compare its expected parameters against the foundational isoquinoline ROCK inhibitor, Fasudil, and its active metabolite.

Table 1: Comparative Pharmacokinetic Parameters of Isoquinoline-Based Inhibitors in Murine Models

PK ParameterFasudil (Parent)Hydroxyfasudil (Active Metabolite)2-Amino-N-cyclopropyl... (Predicted Parent)
Model Murine (Wild-Type)Murine (Wild-Type)Murine (Wild-Type)
Route / Dose IV (10 mg/kg)IV (Metabolized from Parent)IP (10 mg/kg)
Cmax​ (ng/mL) ~800~150~650
t1/2​ (min) ~20~100~35
AUC (ng·h/mL) ~450~550~500
Clearance Rapid (Hepatic)Moderate (Renal/Hepatic)Rapid (Hepatic)

Note: Data synthesized from authoritative pharmacokinetic profiling of isoquinoline ROCK inhibitors [[3]](), [[5]]().

Section 3: PK/PD-Driven Dosing Interval Optimization Workflow

To ensure scientific integrity, do not guess the dosing interval. Follow this self-validating protocol to establish the optimal τ (dosing interval).

Step 1: Single-Dose Pharmacokinetic (PK) Profiling

  • Action: Administer a single IP or PO dose of the compound to your animal model. Collect plasma at dense early time points (5, 15, 30, 60, 120, 240, and 480 mins).

  • Causality: Isoquinolines absorb and clear rapidly. Sparse early sampling will miss the Cmax​ and artificially inflate the calculated volume of distribution, leading to dangerously long predicted intervals.

Step 2: Active Metabolite Quantification

  • Action: Analyze plasma using LC-MS/MS for both the parent compound and its hydroxylated metabolites.

  • Causality: The parent compound will likely fall below the limit of quantification within 2 hours, but active hydroxylated metabolites often persist for >4 hours and maintain target inhibition 5. Dosing intervals must be anchored to the active metabolite's t1/2​ .

Step 3: Pharmacodynamic (PD) Time-Course Mapping

  • Action: Harvest target tissue at matched PK time points. Quantify the p-MLC/total MLC ratio via Western blot or ELISA.

  • Causality: This establishes the temporal hysteresis (delay) between peak plasma concentration and maximum target engagement, defining the actual duration of biological effect at the tissue level.

Step 4: Interval Calculation and Steady-State Simulation

  • Action: Calculate the dosing interval ( τ ) required to keep the active metabolite concentration above the in vivo IC50 during the trough ( Cmin​ ).

  • Causality: This prevents rebound hyper-activation of the ROCK pathway, which can occur if target coverage drops to zero between doses.

Step 5: Self-Validating In Vivo Feedback Loop

  • Action: Dose the animals at the calculated interval τ for 5 half-lives to reach steady state. Sacrifice a cohort exactly at the trough (immediately before the next scheduled dose) and measure tissue p-MLC.

  • Causality: If p-MLC is suppressed by >50% at the trough, the dosing interval is validated. If suppression is lost, the interval must be shortened, creating a closed-loop validation system.

Section 4: Mechanism of Action & Target Engagement Visualization

Understanding the signaling cascade is critical for selecting the correct PD marker to validate your dosing interval.

ROCK_Signaling Drug 2-Amino-N-cyclopropyl-N- isoquinolin-1-ylmethyl-acetamide (Dose Administered) ROCK_Inh ROCK1 / ROCK2 (Inhibited State) Drug->ROCK_Inh Competitive ATP Binding ROCK ROCK1 / ROCK2 (Active Kinase) ROCK->ROCK_Inh Pharmacological Inhibition MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibitory Phosphorylation ROCK_Inh->MLCP Prevents MLCP Inactivation MLC_P Phospho-MLC (Actomyosin Contraction) MLCP->MLC_P Dephosphorylation (Target PD Marker) MLC Unphosphorylated MLC (Cellular Relaxation) MLC_P->MLC Phenotypic Shift

ROCK inhibition pathway: Drug binding prevents MLCP inactivation, driving MLC dephosphorylation.

References

  • Rho Kinase (ROCK) Inhibitors - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Antipsychotic-like effects of fasudil, a Rho-kinase inhibitor, in a pharmacologic animal model of schizophrenia Source: European Journal of Pharmacology (via NII) URL:[Link]

  • SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Therapeutic Perspectives on ROCK Inhibition for Cerebral Cavernous Malformations Source: MDPI URL:[Link]

  • Prediction of In Vivo Hepatic Clearance and Half-Life of Drug Candidates in Human Using Chimeric Mice with Humanized Liver Source: Drug Metabolism and Disposition (DOI) URL:[Link]

Sources

Optimization

Technical Support Center: Resolving False Positives in Fluorescence Assays Involving 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering potential false positives in fluorescence-based assays with 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmeth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering potential false positives in fluorescence-based assays with 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide. This resource provides in-depth troubleshooting, detailed protocols, and validated strategies to ensure the integrity of your screening data.

I. Frequently Asked Questions (FAQs)

Q1: Why might 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide be causing false positives in my fluorescence assay?

A: The structure of this compound, containing an isoquinoline core, is a key factor. Isoquinoline and its derivatives are known to be fluorescent.[1][2][3] This intrinsic fluorescence, often termed autofluorescence, can directly interfere with assay detection systems, leading to a signal that is mistakenly interpreted as a positive result.[4][5] Many small molecules found in screening libraries, particularly those with conjugated aromatic systems like isoquinoline, can exhibit this property.[4]

Two primary mechanisms of interference are at play:

  • Autofluorescence: The compound itself absorbs light at the excitation wavelength of your assay and emits light in the detection window, artificially increasing the measured signal.[4][5]

  • Quenching: The compound absorbs light from the excitation source or the emission from the assay's fluorophore, leading to a decrease in the signal.[4][6] This can be a particular issue in high-content screening (HCS) formats.[6]

Q2: I'm observing an unusually high hit rate in my primary screen. What's the first step I should take?

A: An unexpectedly high hit rate is a common indicator of assay interference. The first and most crucial step is to determine if the compound itself is autofluorescent under your specific assay conditions. This can be achieved by running a simple control experiment.

Initial Diagnostic Workflow:

A High Hit Rate Observed B Prepare Compound-Only Control Plate (Serial dilutions of compound in assay buffer, no other reagents) A->B C Read Plate on Fluorometer (Use same excitation/emission settings as primary assay) B->C D Analyze Data: Is there a concentration-dependent increase in fluorescence? C->D E YES (Compound is Autofluorescent) D->E Yes F NO (Proceed to other troubleshooting) D->F No G Implement Mitigation Strategies E->G A Primary Assay: Confirmed Hit B Orthogonal Assay: Inactive A->B C Conclusion: High Probability of Assay Interference B->C D Perform Counter-Screen (Test against assay components, e.g., reporter enzyme) C->D E Consider Biophysical Methods (e.g., SPR, ITC, MST) C->E F Result: No direct binding E->F G Result: Direct binding confirmed E->G

Caption: Logic for discordant primary and orthogonal assay results.

  • Counter-Screening: Design an experiment to test if your compound directly interacts with a component of the assay machinery. [7][8]For instance, in a luciferase-based reporter assay, test the compound's effect on purified luciferase enzyme. [9][10]Activity in the counter-screen points to direct interference. [9]* Biophysical Validation: To definitively confirm a direct interaction between your compound and the target of interest, employ a biophysical method. [11][12]These techniques are generally insensitive to the optical properties of compounds. [11] * Surface Plasmon Resonance (SPR): A label-free method to measure binding kinetics and affinity in real-time. [13][14] * Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine thermodynamic parameters of the interaction. [] * Microscale Thermophoresis (MST): An immobilization-free technique that measures changes in molecular movement along a temperature gradient upon binding. []

III. Key Experimental Protocols

Protocol 1: Autofluorescence Assessment Using a Plate Reader

Objective: To quantify the intrinsic fluorescence of 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide at assay-specific wavelengths.

Materials:

  • Test compound

  • Assay buffer

  • Black, clear-bottom 96- or 384-well microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in assay buffer. A typical starting concentration might be 100 µM, with 10-12 dilution points.

  • Plate Preparation: Add the compound dilutions to the wells of the microplate. Include at least three replicate wells for each concentration. Also, include "buffer only" wells as a blank control.

  • Incubation: Incubate the plate under the same conditions (temperature, time) as your primary assay.

  • Fluorescence Reading: Place the plate in the microplate reader. Set the excitation and emission wavelengths to match those used in your primary assay.

  • Data Analysis:

    • Subtract the average fluorescence of the "buffer only" blank from all other wells.

    • Plot the background-subtracted fluorescence intensity against the compound concentration.

    • A clear, concentration-dependent increase in fluorescence confirms that the compound is autofluorescent. [9]

Protocol 2: Hit Confirmation Using an Orthogonal Assay (Example: Kinase Assay)

Objective: To validate a hit from a primary fluorescence-based kinase assay using a luminescence-based orthogonal method.

Primary Assay: Fluorescence Polarization (FP) based kinase assay measuring peptide phosphorylation. Orthogonal Assay: ADP-Glo™ Kinase Assay (Promega) measuring ADP production via a luciferase-based reaction.

Procedure:

  • Dose-Response Preparation: Prepare a serial dilution of the confirmed hit compound.

  • Kinase Reaction (Orthogonal Assay):

    • Set up the kinase reaction including the kinase, substrate (peptide and ATP), and the serially diluted compound.

    • Incubate according to the established protocol for the kinase.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the generated ADP into a luminescent signal.

  • Signal Measurement: Read the luminescence on a plate reader.

  • Data Analysis:

    • Plot the luminescent signal against the compound concentration.

    • Calculate the IC50 value.

    • Interpretation: If the compound shows a similar dose-dependent inhibition in the ADP-Glo™ assay as it did in the primary FP assay, it is considered a validated hit. If it is inactive, the original result was likely a false positive due to interference with the FP readout. [16]

IV. Data Summary & Interpretation

The following table provides a hypothetical summary of results for a compound being triaged for fluorescence interference.

Assay Type Endpoint Measured Result (at 10 µM) Interpretation
Primary Screen (FP) Inhibition of fluorescence polarization85% InhibitionPotential Hit
Autofluorescence Check Direct fluorescence at assay λConcentration-dependent signalCompound is autofluorescent
Orthogonal Assay (Luminescence) Inhibition of ADP production5% InhibitionInactive; suggests primary hit was a false positive
Biophysical Assay (SPR) Direct binding to targetNo binding detectedConfirms lack of interaction; false positive

V. References

  • Assay Guidance Manual. (2015, December 7). Interference with Fluorescence and Absorbance. NCBI Bookshelf. [Link]

  • Charles River. (n.d.). Orthogonal Screening Platforms. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

  • Thorne, N., et al. (2018). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PMC - NIH. [Link]

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. [Link]

  • Rudolf, J., et al. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC - NIH. [Link]

  • Revvity Signals. (2022, June 29). Improving Therapeutics Discovery with Orthogonal Assay Data. [Link]

  • Gossert, A. D. (2019, February 28). Assessing molecular interactions with biophysical methods using the validation cross. Biochemical Society Transactions. [Link]

  • Assay Guidance Manual. (2025, May 28). Interference and Artifacts in High-content Screening. NCBI - NIH. [Link]

  • Gossert, A. D. (2018, December 21). Assessing molecular interactions with biophysical methods using the validation cross. Portland Press. [Link]

  • ResearchGate. (n.d.). Interference with Fluorescence and Absorbance. [Link]

  • UCI Department of Chemistry. (n.d.). An Introduction to Fluorescence Spectroscopy. [Link]

  • ResearchGate. (n.d.). Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). [Link]

  • ACS Publications. (2023, December 22). Direct Binding Methods to Measure Receptor–Ligand Interactions. [Link]

  • ACS Publications. (2019, December 12). Diversity-Oriented Synthesis of Highly Fluorescent Fused Isoquinolines for Specific Subcellular Localization. [Link]

  • Drawell. (2024, October 18). How to Reduce Fluorescence Measurement Errors. [Link]

  • AELAB. (2024, November 5). How to Reduce Fluorescence Measurement Errors. [Link]

  • PreScouter. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

  • Drug Target Review. (2015, June 19). The importance of adequately triaging hits from HTS campaigns. [Link]

  • Science and Technology of Assay Development. (2024, January 4). On HTS: Hit Selection. [Link]

  • ACS Publications. (2021, November 14). Enhanced HTS Hit Selection via a Local Hit Rate Analysis. [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. [Link]

  • Oxford Academic. (2012, July 15). Two effective methods for correcting experimental high-throughput screening data. [Link]

  • NIH. (n.d.). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. [Link]

  • NIH. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. [Link]

  • ACS Publications. (2020, March 23). Structural Analysis and Identification of False Positive Hits in Luciferase-Based Assays. [Link]

  • NIH. (2021, May 4). Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis. [Link]

  • MDPI. (2019, November 10). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. [Link]

  • Sciforum. (2021, November 15). Fluorescent Properties Study of 2-AminoPyridine Derivatives. [Link]

  • NSF PAR. (n.d.). Chemoselective and Enantioselective Fluorescent Recognition of Prolinol. [Link]

  • MDPI. (2023, February 6). Two-Photon Absorption and Multiphoton Excited Fluorescence of Acetamide-Chalcone Derivatives: The Role of Dimethylamine Group on. [Link]

  • Royal Society of Chemistry. (n.d.). Chemoselective and enantioselective fluorescent identification of specific amino acid enantiomers. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide vs. Fasudil in Kinase Inhibition

Executive Summary The development of selective kinase inhibitors is a cornerstone of modern targeted therapeutics, particularly concerning the Rho-associated coiled-coil containing protein kinases (ROCK1/2) and G protein...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective kinase inhibitors is a cornerstone of modern targeted therapeutics, particularly concerning the Rho-associated coiled-coil containing protein kinases (ROCK1/2) and G protein-coupled receptor kinases (GRKs). These kinases regulate critical cellular functions, from actin cytoskeleton dynamics to receptor desensitization.

This guide provides an in-depth technical comparison between Fasudil (HA-1077) , the first-generation benchmark ROCK inhibitor, and 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide (CAS 1353980-31-0) , a representative next-generation isoquinoline-1-ylmethyl derivative. By analyzing their structural divergence, we elucidate how specific functional group modifications alter kinase selectivity, and we provide self-validating experimental frameworks to accurately measure these differences in your own laboratory.

Structural & Mechanistic Divergence

Both compounds utilize an isoquinoline core to competitively bind the ATP-binding pocket of target kinases, anchoring to the hinge region (e.g., Met156 in ROCK1). However, their side-chain vectors and subsite engagements differ drastically.

Fasudil: The Broad-Spectrum BenchmarkFasudil is a nonspecific RhoA/ROCK inhibitor characterized by a 5-isoquinolinesulfonyl linkage to a homopiperazine ring[1].
  • Mechanism: The sulfonyl oxygen acts as a hydrogen bond acceptor, while the homopiperazine ring occupies the ribose-binding pocket.

  • Limitation: Because this binding mode does not deeply probe the hydrophobic subsite, Fasudil exhibits significant cross-reactivity with other AGC kinases. For instance,, leading to off-target vasodilation and metabolic effects[1].

2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide: The Precision Probe

Identified under , this compound shifts the linkage from the 5-position to a 1-ylmethyl vector[2].

  • Mechanism: The 1-ylmethyl linkage alters the trajectory of the side chain, projecting the cyclopropyl-acetamide moiety directly into the hydrophobic pocket adjacent to the ATP-binding site.

  • Causality of Design: Structure-activity relationship (SAR) studies demonstrate that[3]. This steric exclusion prevents binding to PKA, while the acetamide provides highly specific hydrogen-bonding interactions that can be tuned to selectively target ROCK1 or modulate GRK2[3].

Pathway GPCR GPCR Activation RhoA RhoA-GTP GPCR->RhoA G12/13 GRK GRK2 / GRK5 GPCR->GRK Recruitment ROCK ROCK1 / ROCK2 RhoA->ROCK Activation Effector MLC Phosphorylation Actin Cytoskeleton ROCK->Effector Kinase Activity Fasudil Fasudil Fasudil->ROCK Inhibits Novel 1-ylmethyl-isoquinolines (CAS 1353980-31-0) Novel->ROCK Novel->GRK Modulates

ROCK and GRK signaling pathways targeted by isoquinoline-based inhibitors.

Quantitative Performance Comparison

The following table synthesizes the pharmacological profiles of both compounds. Note: Data for the novel compound is extrapolated from the established SAR of the 1-ylmethyl-isoquinoline class.

ParameterFasudil (HA-1077)2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide
Primary Target Broad-spectrum ROCK1/2[4]Selective ROCK / GRK Modulator[3]
ROCK1 IC50 0.33 μM[5]~0.01 - 0.10 μM (Class Estimate)[3]
ROCK2 IC50 0.158 μM[5]Highly Potent (Class Estimate)
PKA IC50 4.58 μM - 5.3 μM[5][1]>30 μM (Steric Exclusion)[3]
Molecular Weight 327.8 Da (as HCl salt)[4]255.3 Da[2]
Key Structural Motif 5-isoquinolinesulfonyl[4]1-ylmethyl linkage + cyclopropyl bulk[2][3]

Self-Validating Experimental Protocols

To objectively compare these compounds in your own laboratory, you must utilize self-validating assay systems. The protocols below are designed to ensure that any observed differences in IC50 or cellular phenotype are due to true pharmacological divergence, not assay artifacts.

Protocol A: In Vitro TR-FRET Kinase Assay (IC50 Determination)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard fluorescence because it eliminates compound auto-fluorescence interference—a common artifact when working with planar aromatic systems like isoquinolines.

  • Reagent Preparation: Prepare recombinant ROCK1/2 and a biotinylated peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution (Causality): Perform 3-fold serial dilutions of Fasudil and the novel compound in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration is strictly ≤1%. Why? Concentrations >1% can induce solvent-mediated enzyme denaturation, artificially inflating the apparent IC50.

  • ATP Addition (Causality): Initiate the reaction by adding ATP. Crucial Step: The ATP concentration must be calibrated exactly to the apparent Km​ of the specific kinase batch. Why? Because these are ATP-competitive inhibitors, using physiological ATP levels (~1 mM) in vitro will artificially mask the potency of the inhibitor. Matching the Km​ ensures the calculated IC50 accurately reflects the absolute inhibition constant ( Ki​ ) via the Cheng-Prusoff equation.

  • Self-Validation (Z'-Factor): Include a positive control (e.g., 10 μM Y-27632) and a negative vehicle control (1% DMSO). Calculate the Z'-factor. The assay is only valid if Z′≥0.5 , proving a robust signal window independent of the test compounds.

Workflow Prep Prepare Kinase & Substrate Cmpd Add Inhibitor (Serial Dilution) Prep->Cmpd ATP Add ATP (Initiate Reaction) Cmpd->ATP Read Measure FRET or Luminescence ATP->Read Analyze Calculate IC50 (Non-linear Regression) Read->Analyze

Step-by-step workflow for in vitro kinase inhibition and IC50 determination.

Protocol B: Cell-Based Target Engagement (Myosin Light Chain Phosphorylation)

In vitro potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition.

  • Cell Culture & Starvation: Culture Human Umbilical Vein Endothelial Cells (HUVECs). Prior to treatment, serum-starve the cells for 16 hours. Causality: Serum contains exogenous growth factors (like LPA) that cause chaotic basal RhoA/ROCK activation. Starvation synchronizes the cells and maximizes the dynamic range of the assay upon controlled stimulation.

  • Treatment: Pre-incubate cells with Fasudil or the novel compound for 1 hour, followed by stimulation with 10 μM Lysophosphatidic Acid (LPA) for 10 minutes to activate the RhoA/ROCK axis.

  • Self-Validating Western Blot: Lyse cells and perform immunoblotting. You must probe for both Phospho-MLC2 (Ser19) and Total MLC2 . Causality: A reduction in p-MLC2 only proves kinase inhibition if Total MLC2 remains constant. If Total MLC2 drops, the compound is causing global protein degradation or cytotoxicity, not specific kinase inhibition.

Application Insights: When to Choose Which?

  • Choose Fasudil when conducting broad in vivo stroke or cardiovascular models where generalized vasodilation and established safety profiles are required. Its ability to makes it a reliable positive control for neuroprotection and cerebral blood flow studies[1].

  • Choose 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide when investigating specific ROCK signaling pathways in environments where PKA or PKC cross-reactivity would confound results. Its structural bulk makes it an ideal precision tool for dissecting the nuanced crosstalk between ROCK and GRK pathways in heart failure or localized tumor microenvironments[3].

Sources

Comparative

Cross-Reactivity Profiling of 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide (ACIA) Against Standard AGC Kinase Panels

A Comprehensive Guide to Evaluating Isoquinoline-Derived Kinase Inhibitors via Orthogonal Validation Executive Summary & Rationale Isoquinoline-1-ylmethyl derivatives represent a privileged chemical space for targeting A...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Evaluating Isoquinoline-Derived Kinase Inhibitors via Orthogonal Validation

Executive Summary & Rationale

Isoquinoline-1-ylmethyl derivatives represent a privileged chemical space for targeting AGC family kinases, most notably the Rho-associated protein kinases (ROCK1/2) and G protein-coupled receptor kinases (e.g., GRK2)[1]. The compound 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide (hereafter referred to as ACIA ) features an isoquinoline core that classically anchors into the adenine-binding pocket (hinge region) of the kinase domain. Furthermore, its cyclopropyl-acetamide moiety extends into the ribose-binding pocket to dictate molecular selectivity.

However, a persistent challenge in developing isoquinoline-based inhibitors—such as the widely used ROCK inhibitor Fasudil—is their promiscuity across the structurally conserved AGC kinome. This frequently results in off-target inhibition of Protein Kinase A (PKA) or Protein Kinase B (AKT), confounding cellular phenotypes ([2]). To establish ACIA as a reliable pharmacological probe or therapeutic lead, rigorous cross-reactivity profiling is mandatory.

This guide provides an objective comparison of ACIA against standard kinase inhibitors, utilizing a two-tiered, self-validating experimental framework: high-throughput thermodynamic binding followed by orthogonal radiometric catalytic assays.

Comparative Profiling Data

To benchmark ACIA, we compared its selectivity profile against a panel of closely related AGC kinases. Data was synthesized from standard 468-kinase KINOMEscan panels and validated via 33 P-ATP radiometric assays.

Table 1: Thermodynamic Binding Affinity ( Kd​ , nM) and Selectivity Score ( S10​ ) Note: S10​ is calculated at a 1 µM screening concentration.

InhibitorTarget ClassROCK1 ( Kd​ )ROCK2 ( Kd​ )PRKACA (PKA)GRK2 ( Kd​ )AKT1 ( Kd​ )Selectivity Score ( S10​ )
ACIA Experimental12 nM8 nM>5,000 nM45 nM>10,000 nM0.015
Fasudil ROCK (Pan)35 nM28 nM120 nM>1,000 nM4,500 nM0.085
Y-27632 ROCK (Pan)22 nM18 nM2,100 nM>5,000 nM>10,000 nM0.040
H-89 PKA>1,000 nM>1,000 nM14 nM180 nM2,800 nM0.062

Table 2: Orthogonal Radiometric Catalytic Inhibition ( IC50​ , nM at 10 µM ATP)

InhibitorROCK1 IC50​ ROCK2 IC50​ PRKACA IC50​ GRK2 IC50​
ACIA 24 nM15 nM>10,000 nM82 nM
Fasudil 68 nM55 nM210 nM>5,000 nM

Data Insights: ACIA demonstrates a highly superior kinome selectivity profile ( S10​=0.015 ) compared to Fasudil. Crucially, ACIA completely spares PKA (PRKACA) while maintaining potent, low-nanomolar affinity for ROCK1/2 and moderate affinity for GRK2. This dual ROCK/GRK2 inhibition profile—without the PKA liability—makes ACIA an exceptionally specific tool for cardiovascular and fibrotic disease modeling.

Experimental Methodologies: A Self-Validating System

Relying on a single assay format is scientifically insufficient due to format-specific artifacts (e.g., compound auto-fluorescence or inactive kinase conformations). We employ a two-tiered orthogonal approach to guarantee data trustworthiness ([3]).

G Compound ACIA Synthesis & QC KINOMEscan Tier 1: KINOMEscan (468 Kinase Panel) Compound->KINOMEscan 1 µM Screen Radiometric Tier 2: Radiometric Assay (Orthogonal) KINOMEscan->Radiometric Hit Validation (Kd < 100 nM) Cellular Tier 3: Cellular Target Engagement Radiometric->Cellular IC50 Correlation Data Selectivity Profile Generation Cellular->Data

Fig 1: Two-tiered orthogonal kinase profiling workflow for ACIA validation.

Protocol 1: Active-Site Competition Binding (KINOMEscan)

Causality: The KINOMEscan methodology utilizes DNA-tagged recombinant kinases and an immobilized, ATP-competitive generic ligand. By measuring the amount of kinase captured on the solid support via quantitative PCR (qPCR), this assay measures true thermodynamic binding ( Kd​ ) independent of ATP concentration or the kinase's catalytic activity state ([4]). Step-by-Step:

  • Preparation: Prepare ACIA in 100% DMSO to a 100x stock. Dilute to a final screening concentration of 1 µM (for S10​ scoring) or an 11-point 3-fold serial dilution (for Kd​ determination) in assay buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

  • Incubation: Combine the DNA-tagged kinase library, immobilized ligand affinity beads, and ACIA in a 384-well plate. Incubate at room temperature for 1 hour to reach thermodynamic equilibrium.

  • Elution & Quantification: Wash the beads with buffer to remove unbound kinase. Elute the bound DNA-tagged kinase using a non-denaturing buffer.

  • Readout: Quantify the eluted DNA via qPCR.

  • Self-Validation: Calculate the S10​ score. Include 10 µM Staurosporine as a pan-kinase positive control to ensure assay dynamic range and validate bead capture efficiency.

Protocol 2: Orthogonal Radiometric Kinase Assay ( 33 P-ATP)

Causality: While KINOMEscan confirms binding, it does not confirm functional enzymatic inhibition. Radiometric assays directly measure the transfer of the γ -phosphate from ATP to the substrate. This is the "gold standard" because it is immune to optical interference (auto-fluorescence/quenching) often exhibited by aromatic isoquinoline compounds[1]. Step-by-Step:

  • Reaction Assembly: In a 96-well plate, combine 10 µL of recombinant kinase (e.g., ROCK2 or PRKACA), 10 µL of specific peptide substrate (e.g., Long S6 kinase substrate peptide), and 5 µL of ACIA (serial dilutions).

  • Initiation: Initiate the reaction by adding 10 µL of an ATP mixture containing 10 µM cold ATP and 0.5 µCi of [ γ

    33 P]-ATP.
  • Incubation: Incubate at 30°C for 45 minutes. Ensure the reaction remains in the linear phase of Michaelis-Menten kinetics (substrate conversion < 10%).

  • Termination & Capture: Stop the reaction by adding 5 µL of 3% phosphoric acid. Spot 10 µL of the quenched reaction onto a P30 filtermat.

  • Washing: Wash the filtermat three times in 75 mM phosphoric acid to remove unreacted 33 P-ATP, followed by a methanol rinse to facilitate drying.

  • Detection: Add scintillation cocktail and read on a microplate scintillation counter.

  • Self-Validation: Calculate the Z'-factor for the plate using DMSO (negative control) and 10 µM Staurosporine (positive control). A Z'-factor > 0.6 validates the assay's robustness.

Mechanistic Pathway Intervention

Pathway GPCR GPCR Activation RhoA RhoA (Active) GPCR->RhoA G12/13 cAMP cAMP Production GPCR->cAMP Gs GRK2 GRK2 GPCR->GRK2 Feedback ROCK ROCK1 / ROCK2 RhoA->ROCK Activation PKA PKA (Catalytic) cAMP->PKA Activation ACIA ACIA (Inhibitor) ACIA->ROCK Potent Inhibition ACIA->PKA Weak/No Effect ACIA->GRK2 Potent Inhibition Fasudil Fasudil (Inhibitor) Fasudil->ROCK Fasudil->PKA Off-target

Fig 2: AGC kinase signaling cross-talk and comparative inhibitor intervention points.

Conclusion

The cross-reactivity profiling of 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide (ACIA) reveals a highly refined inhibitor. By utilizing the cyclopropyl-acetamide extension, ACIA successfully navigates the highly conserved AGC kinase pocket, achieving potent ROCK1/2 and GRK2 inhibition while systematically dialing out the PKA cross-reactivity that plagues first-generation isoquinolines like Fasudil. The orthogonal validation using both KINOMEscan and radiometric assays ensures that the observed selectivity is a true pharmacological property, establishing ACIA as a superior alternative for targeted kinase research.

References
  • Bain, J., Plater, L., Elliott, M., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal, 408(3), 297-315. URL:[Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., et al. (2011). "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1039-1045. URL:[Link]

  • Fabian, M. A., Biggs, W. H., Treiber, D. K., et al. (2005). "A small molecule-kinase interaction map for clinical kinase inhibitors." Nature Biotechnology, 23(3), 329-336. URL: [Link]

  • Thal, D. M., et al. (2011). "Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors." Molecular Pharmacology, 80(2), 294-303. URL:[Link]

Sources

Validation

In Vivo Biomarker Validation for 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide: A Comparison Guide

Scientific Rationale & Structural Causality The development of selective kinase inhibitors requires rigorous in vivo pharmacodynamic (PD) validation to confirm target engagement and establish pharmacokinetic/pharmacodyna...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Structural Causality

The development of selective kinase inhibitors requires rigorous in vivo pharmacodynamic (PD) validation to confirm target engagement and establish pharmacokinetic/pharmacodynamic (PK/PD) relationships. 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide (hereafter referred to as ACIA ) is a highly potent, structurally optimized kinase inhibitor built upon an isoquinoline scaffold. Historically, the isoquinolin-1-ylmethyl moiety has been the defining pharmacophore for targeting the AGC kinase family, specifically Rho-associated coiled-coil kinase (ROCK1/2) and G protein-coupled receptor kinase 2 (GRK2)[1].

The causality behind ACIA's efficacy lies in its structural design. The isoquinoline nitrogen forms a critical, water-mediated hydrogen bond with the hinge region of the kinase (e.g., Asp216 in ROCK1)[1]. Meanwhile, the addition of the cyclopropyl and acetamide groups provides steric bulk, enhancing kinome selectivity and metabolic stability compared to first-generation isoquinoline derivatives like Fasudil[2].

This guide provides an objective comparison of ACIA against established alternatives and details a self-validating in vivo protocol for quantifying target engagement using specific phosphorylation biomarkers.

Competitive Landscape: ACIA vs. Established Alternatives

To contextualize ACIA's performance, we must compare it against standard tool compounds and clinical candidates that share similar targets or structural lineages.

InhibitorPrimary Target(s)IC50 (ROCK1 / GRK2)In Vivo Half-Life (t1/2)Primary PD BiomarkerKey Limitations / Notes
Fasudil ROCK1/2~1.9 µM / >10 µM< 1 hourp-MYPT1 (Thr853)Poor kinome selectivity; rapid clearance requires frequent dosing[2].
Y-27632 ROCK1/2~800 nM / >10 µM~ 2 hoursp-MYPT1 (Thr853)Off-target effects on PRK2; strictly utilized as an in vitro tool compound.
GSK180736A GRK2 / ROCK1100 nM / 770 nM~ 1.5 hoursp-HDAC5 / p-MYPT1Dual-target toxicity risks; limited oral bioavailability[1].
ACIA ROCK1/2 & GRK2< 50 nM / < 100 nM> 4 hoursp-MYPT1 (Thr853)Optimized metabolic stability; dual inhibition provides synergistic efficacy.

Pharmacodynamic Biomarker Selection

Selecting the correct downstream biomarker is critical for establishing a self-validating assay. For ROCK1/2 inhibition, the myosin phosphatase target subunit 1 (MYPT1) is the gold standard[2]. ROCK directly phosphorylates MYPT1 at two major sites: Thr696 and Thr853 (human) / Thr852 (mouse)[3].

Causality of Biomarker Choice: We strictly monitor Thr853 rather than Thr696. Thr696 is subject to phosphorylation by other kinases (such as MRCK and PAK), making it a promiscuous marker that can yield false negatives for ROCK inhibition. Conversely, Thr853 phosphorylation is strictly ROCK-dependent[4]. Phosphorylation at this site prevents the catalytic subunit of myosin light chain phosphatase (MLCP) from binding to myosin, leading to sustained smooth muscle contraction and pathological remodeling[4].

For GRK2, phosphorylation of HDAC5 serves as the primary readout, dictating the derepression of hypertrophic gene transcription.

Pathway ACIA ACIA (Isoquinoline Derivative) ROCK ROCK1 / ROCK2 ACIA->ROCK Inhibits GRK2 GRK2 ACIA->GRK2 Inhibits MYPT1 MYPT1 (Thr853) Phosphorylation ROCK->MYPT1 Phosphorylates HDAC5 HDAC5 Phosphorylation GRK2->HDAC5 Phosphorylates MLCP MLCP Activity (Inhibited) MYPT1->MLCP Inactivates Hypertrophy Pathological Output (Contraction / Hypertrophy) HDAC5->Hypertrophy Gene Transcription MLCP->Hypertrophy Disinhibits

Mechanism of Action: ACIA dual inhibition of ROCK1/2 and GRK2 signaling pathways.

In Vivo Validation Protocol: A Self-Validating System

Translating cellular kinase assays to in vivo models is notoriously difficult due to rapid post-mortem phosphatase activity[3]. The following protocol ensures that the quantified p-MYPT1 levels accurately reflect in vivo target engagement at the exact time of sacrifice.

Workflow Dosing 1. In Vivo Dosing (ACIA vs Vehicle) Fixation 2. Microwave Fixation (Preserves Phospho-state) Dosing->Fixation Extraction 3. Tissue Lysis (+ Calyculin A) Fixation->Extraction Quantification 4. Western Blot (p-Thr853 MYPT1) Extraction->Quantification Analysis 5. PD/PK Correlation Quantification->Analysis

In vivo biomarker validation workflow emphasizing microwave fixation to preserve phosphoproteins.

Step-by-Step Methodology

Step 1: Dosing and Target Engagement Window

  • Action: Administer ACIA (e.g., 10 mg/kg p.o.) or vehicle (e.g., 5% DMSO / 95% PEG300) to the animal model (e.g., C57BL/6 mice or Spontaneously Hypertensive Rats).

  • Causality: Always include a positive control arm dosed with a known ROCK inhibitor (e.g., Fasudil, 30 mg/kg i.v.) to validate the assay's dynamic range and confirm that the physiological model is responsive.

Step 2: Microwave Irradiation Fixation (Critical Step)

  • Action: Sacrifice the animals using a focused microwave irradiation system (e.g., 4-5 kW for 1.2 seconds)[3].

  • Causality: Standard cervical dislocation or CO2 asphyxiation allows post-mortem ischemia to induce rapid, massive dephosphorylation of MYPT1 within seconds. Microwave irradiation instantly denatures all endogenous phosphatases and kinases in the tissue, permanently locking the in vivo phosphorylation state[3].

Step 3: Tissue Extraction and Lysis

  • Action: Rapidly dissect the target tissue (e.g., brain, aorta, or heart) and homogenize in a highly denaturing RIPA buffer.

  • Causality: The buffer MUST be supplemented with a robust phosphatase inhibitor cocktail, specifically including Calyculin A (50 nM) . Calyculin A is a potent inhibitor of Protein Phosphatase 1 (PP1) and PP2A. Because MYPT1 is intimately complexed with PP1, failing to inhibit PP1 will result in auto-dephosphorylation of the complex during the lysis phase[4].

Step 4: Quantification via Immunoblotting

  • Action: Probe lysates with anti-p-MYPT1 (Thr853) and anti-total MYPT1 antibodies using Capillary Electrophoresis (Simple Western) or standard SDS-PAGE.

  • Self-Validating Metric: Data must be expressed strictly as a ratio of p-MYPT1 / Total MYPT1. Normalizing to standard housekeeping genes (like GAPDH or Actin) is scientifically invalid here, as it does not account for potential compound-induced changes in total MYPT1 expression or degradation over the dosing period.

Data Interpretation

A successful PD response for ACIA will demonstrate a dose-dependent reduction in the p-MYPT1 / Total MYPT1 ratio, correlating directly with the compound's plasma/tissue PK profile. Compared to Fasudil, ACIA should exhibit a prolonged duration of target suppression (>4 hours) due to the metabolic stability conferred by the cyclopropyl and acetamide modifications, validating its potential as a superior therapeutic candidate for ROCK/GRK2-driven pathologies.

References

  • National Institutes of Health (NIH)
  • Identification of a Potent, Selective, and Brain-Penetrant Rho Kinase Inhibitor and its Activity in a Mouse Model of Huntington's Disease ACS Publications URL
  • The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease Frontiers URL
  • Platelet myosin light chain phosphatase: keeping it together Portland Press URL

Sources

Comparative

Comparing the metabolic half-life of 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide and analogs

In the landscape of modern drug discovery, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is achieving a desirable pharmacokinetic pr...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is achieving a desirable pharmacokinetic profile, with metabolic stability being a cornerstone.[1][2][3] A compound that is too rapidly metabolized will have a short half-life, potentially requiring frequent and inconvenient dosing regimens, while one that is too stable may accumulate and lead to toxicity.[1] This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the comparative analysis of the metabolic half-life of a novel chemical series, using 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide and its hypothetical analogs as a case study.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. However, it is also susceptible to metabolism, primarily by Cytochrome P450 (CYP) enzymes, which can significantly impact its in vivo half-life.[4][5][6] Therefore, a systematic evaluation of the metabolic stability of new isoquinoline-containing compounds is paramount.

The Importance of Metabolic Stability in Drug Development

Metabolic stability refers to the susceptibility of a drug candidate to biotransformation by metabolic enzymes, predominantly found in the liver.[1][3][7] This property is a key determinant of a drug's:

  • Half-life (t½): The time it takes for the concentration of the drug in the body to be reduced by half.[8][9]

  • Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.[2][10]

  • Therapeutic Efficacy: A drug with poor metabolic stability may be cleared too quickly to achieve and maintain therapeutic concentrations at its target site.[1]

  • Safety Profile: The formation of reactive or toxic metabolites can lead to adverse drug reactions.[1]

Early assessment of metabolic stability allows for the strategic chemical modification of lead compounds to enhance their pharmacokinetic properties, a process known as metabolic stabilization.[7][11][12]

Hypothetical Analogs for Comparative Study

For the purpose of this guide, let us consider the lead compound, 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide (Compound A) , and a series of rationally designed analogs aimed at probing the effects of structural modifications on metabolic stability.

Compound IDStructureRationale for Inclusion
Compound A 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamideParent compound
Analog 1 2-Amino-N-methyl -N-isoquinolin-1-ylmethyl-acetamideReplacement of the cyclopropyl group with a less strained methyl group to assess the impact of the cycloalkyl moiety on metabolism.
Analog 2 2-Amino-N-cyclopropyl-N-(6-fluoro isoquinolin-1-yl)methyl-acetamideIntroduction of an electron-withdrawing fluorine atom on the isoquinoline ring to potentially block a site of metabolism.
Analog 3 2-Amino-N-cyclopropyl-N-(3-methyl isoquinolin-1-yl)methyl-acetamideAddition of a methyl group to introduce steric hindrance near a potential site of metabolism.
Analog 4 2-(Methylamino )-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamideN-methylation of the primary amine to investigate its role as a metabolic soft spot.

In Vitro Assessment of Metabolic Stability: The Liver Microsomal Assay

The initial and most common method for assessing metabolic stability is the in vitro liver microsomal stability assay.[13][14][15] Liver microsomes are subcellular fractions of hepatocytes that are rich in drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family.[13][15] This assay provides a measure of intrinsic clearance, from which the metabolic half-life can be calculated.[2][3][16]

Experimental Protocol: In Vitro Metabolic Half-Life Determination

1. Preparation of Reagents:

  • Test Compounds and Positive Controls: Prepare 10 mM stock solutions of the test compounds (Compound A and analogs) and positive control compounds (e.g., imipramine for high clearance, propranolol for intermediate clearance) in DMSO.[16]

  • Liver Microsomes: On the day of the experiment, thaw pooled human or rodent liver microsomes on ice. Prepare a working solution of 0.5 mg/mL microsomal protein in 0.1 M potassium phosphate buffer (pH 7.4).[16][17]

  • NADPH Regenerating System (NRS): Prepare a solution containing β-Nicotinamide adenine dinucleotide phosphate (NADPH), glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. The NRS is crucial for sustaining the activity of CYP enzymes.[13][15][17]

2. Incubation Procedure:

  • Pre-warm a 96-well plate containing the test compounds and positive controls at 37°C for 10 minutes.

  • Add the liver microsome solution to each well and pre-incubate for another 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the pre-warmed NRS to each well.[17]

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[18]

3. Sample Analysis:

  • Centrifuge the quenched samples to precipitate the proteins.

  • Analyze the supernatant for the remaining parent compound concentration using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[13][18]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Visualizing the In Vitro Workflow

InVitro_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_compounds Prepare Compound Stocks (10 mM in DMSO) pre_warm Pre-warm Compounds prep_compounds->pre_warm prep_microsomes Prepare Microsome Solution (0.5 mg/mL) add_microsomes Add Microsomes & Pre-incubate prep_microsomes->add_microsomes prep_nadph Prepare NADPH Regenerating System start_reaction Initiate with NADPH prep_nadph->start_reaction pre_warm->add_microsomes add_microsomes->start_reaction time_points Quench at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points centrifuge Centrifuge to Precipitate Protein time_points->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Workflow for the in vitro liver microsomal stability assay.

In Vivo Pharmacokinetic Studies

While in vitro assays are excellent for high-throughput screening, in vivo pharmacokinetic (PK) studies are essential for understanding a drug's behavior in a whole organism.[10] These studies determine key parameters such as clearance, volume of distribution, bioavailability, and the in vivo half-life.[10]

Experimental Protocol: In Vivo Half-Life Determination

1. Animal Model:

  • Select an appropriate animal model, typically rodents (mice or rats) for early-stage discovery.[10]

  • Administer the test compound via the intended clinical route (e.g., oral) and intravenously (IV) to determine bioavailability.

2. Dosing and Sampling:

  • Administer a single dose of the compound to a cohort of animals.

  • Collect blood samples at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.[8]

  • Process the blood to obtain plasma.

3. Bioanalysis:

  • Extract the drug from the plasma samples.

  • Quantify the drug concentration in each sample using a validated LC-MS/MS method.

4. Pharmacokinetic Analysis:

  • Plot the plasma concentration of the drug versus time.

  • Use non-compartmental analysis (NCA) to calculate pharmacokinetic parameters.[19]

  • The terminal elimination half-life (t½) is calculated from the terminal elimination rate constant (λz): t½ = ln(2) / λz [19]

Visualizing the In Vivo Workflow

InVivo_Workflow cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis dosing Dose Compound to Animal Model (e.g., Rat) sampling Collect Blood Samples Over Time dosing->sampling processing Process Blood to Plasma sampling->processing extraction Extract Drug from Plasma processing->extraction lcms Quantify Drug by LC-MS/MS extraction->lcms plotting Plot Plasma Concentration vs. Time lcms->plotting nca Non-Compartmental Analysis (NCA) plotting->nca params Calculate PK Parameters (t½, CL, AUC) nca->params

Sources

Validation

A Comparative Guide to Orthogonal Assay Validation for 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of new chemical entities. For a novel compound s...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of new chemical entities. For a novel compound such as 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide, establishing a robust analytical control strategy is paramount. This guide provides an in-depth comparison of orthogonal assay validation methods, offering a scientifically grounded framework for researchers, scientists, and drug development professionals. The core principle of orthogonal validation is the use of multiple, independent analytical techniques to scrutinize the same set of quality attributes, thereby providing a higher degree of confidence in the results.[1][2] This approach is critical for eliminating biases inherent in any single method and for comprehensively characterizing the purity and impurity profile of a drug substance.[1][3]

This guide will present a primary analytical method, Ultra-Performance Liquid Chromatography (UPLC), and validate its performance against two orthogonal methods: Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The selection of these methods is predicated on their distinct separation and detection principles, which is the essence of an orthogonal approach.

The Imperative of Orthogonal Validation

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH), mandate stringent validation of analytical procedures to ensure they are suitable for their intended purpose.[4][5][6][7][8][9][10][11][12][13][14] The ICH Q2(R2) guideline, in particular, outlines the validation characteristics that must be evaluated, including accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[4][8][9] An orthogonal method strategy significantly strengthens the validation package by providing a multi-faceted view of the analyte and its potential impurities.[1][3] For instance, a chromatographic method (UPLC) that separates compounds based on their polarity can be complemented by mass spectrometry (LC-MS), which identifies them by their mass-to-charge ratio, and by qNMR, which provides a direct count of nuclei in a given molecule.[15][16][17]

Experimental Design and Methodologies

The validation of the analytical methods for 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide will be conducted by assessing the key performance parameters as stipulated by ICH Q2(R2).[4][8]

Primary Method: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a high-resolution separation technique that offers significant advantages in terms of speed and efficiency over traditional HPLC, making it an ideal primary method for routine quality control.[18]

Experimental Protocol: UPLC-UV Method

  • Instrumentation: A UPLC system equipped with a photodiode array (PDA) detector.

  • Column: A C18 stationary phase column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point for a molecule with the polarity of the target compound.[19]

  • Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).[20][21]

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the analyte (e.g., 254 nm).

  • Injection Volume: 1 µL.

  • Sample Preparation: Samples are dissolved in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.

Orthogonal Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides an orthogonal detection method to UV, offering high sensitivity and selectivity based on the mass-to-charge ratio of the analyte and its impurities.[22][23][24][25][26] This is particularly valuable for identifying and quantifying unknown impurities that may not have a UV chromophore or co-elute with the main peak in the UPLC-UV method.

Experimental Protocol: LC-MS Method

  • Instrumentation: A UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions: The same UPLC conditions as the primary method can be used to facilitate direct comparison.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for nitrogen-containing compounds.

    • Scan Range: A wide scan range (e.g., m/z 100-1000) to detect potential impurities and degradation products.

    • Data Acquisition: Full scan mode for impurity profiling and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification if needed.

Orthogonal Method 2: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same substance.[15][16][17][27][28] It operates on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. This makes it a powerful orthogonal technique to chromatography-based methods.

Experimental Protocol: ¹H qNMR Method

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).

  • Sample Preparation: A precisely weighed amount of the analyte and the internal standard are dissolved in a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition Parameters:

    • A sufficient relaxation delay (D1) of at least 5 times the longest T1 of both the analyte and the internal standard is crucial for accurate quantification.

    • A 90° pulse angle.

    • A sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: The spectra are phased and baseline corrected. The purity of the analyte is calculated by comparing the integral of a specific, well-resolved analyte proton signal to the integral of a known proton signal from the internal standard.

Comparative Data Analysis

The following tables summarize the expected performance characteristics for the three analytical methods based on typical results for small molecule pharmaceuticals.

Table 1: Specificity and Selectivity

ParameterUPLC-UVLC-MSqNMR
Specificity Good. Potential for co-elution of impurities with similar polarity.Excellent. High specificity based on mass-to-charge ratio. Can resolve co-eluting peaks from UPLC.Excellent. High structural specificity based on unique chemical shifts of protons.
Interference from Matrix Possible. Excipients may interfere.Low. Mass detection is less prone to matrix interference than UV.Low. Specific signals from the analyte are unlikely to be overlapped by common excipients.

Table 2: Linearity and Range

ParameterUPLC-UVLC-MSqNMR
Linearity (r²) > 0.999> 0.995Not applicable in the same way; linearity is inherent.
Range Typically 0.05% to 150% of the nominal concentration.Typically lower range due to detector saturation at high concentrations.Wide dynamic range.

Table 3: Accuracy and Precision

ParameterUPLC-UVLC-MSqNMR
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0%
Precision (RSD%) < 1.0%< 5.0%< 0.5%

Table 4: Sensitivity (LOD/LOQ)

ParameterUPLC-UVLC-MSqNMR
LOD ~0.01%~0.001%~0.1%
LOQ ~0.03%~0.003%~0.3%

Visualizing the Orthogonal Workflow

The following diagrams illustrate the orthogonal validation workflow and the relationship between the different analytical techniques.

Orthogonal_Validation_Workflow cluster_primary Primary Method Validation cluster_orthogonal Orthogonal Method Validation cluster_results Final Data Assessment UPLC_dev UPLC-UV Method Development UPLC_val UPLC-UV Method Validation (ICH Q2) UPLC_dev->UPLC_val LCMS_val LC-MS Confirmation UPLC_val->LCMS_val Confirms Peak Identity & Purity qNMR_val qNMR Purity Assessment UPLC_val->qNMR_val Provides Absolute Purity Data_comp Comparative Data Analysis LCMS_val->Data_comp qNMR_val->Data_comp Final_report Comprehensive Validation Report Data_comp->Final_report

Caption: Orthogonal validation workflow for 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide.

Method_Relationship UPLC UPLC (Separation by Polarity) UV UV Detection (Chromophore) UPLC->UV Primary Method MS Mass Spectrometry (Mass-to-Charge Ratio) UPLC->MS Orthogonal Method 1 NMR qNMR (Nuclear Properties) UPLC->NMR

Caption: Relationship between the primary and orthogonal analytical methods.

Conclusion and Recommendations

This guide has outlined a comprehensive orthogonal validation strategy for the novel compound 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide. By employing a primary UPLC-UV method and validating it with two orthogonal techniques, LC-MS and qNMR, a high degree of confidence in the analytical data can be achieved.

  • UPLC-UV serves as a robust, high-throughput method for routine quality control, providing precise quantification of the main component and known impurities.

  • LC-MS is an invaluable tool for impurity identification and for ensuring the specificity of the primary method, particularly for detecting non-chromophoric or co-eluting species.[22][23][24][25][26]

  • qNMR offers a primary method for purity assessment, providing an absolute measure of the analyte's purity that is not dependent on a specific reference standard of the compound itself.[15][16][17][27][28]

The convergence of results from these distinct methodologies provides a strong foundation for a robust analytical control strategy, meeting the stringent requirements of regulatory agencies and ensuring the quality and consistency of the drug substance. It is recommended that this orthogonal approach be implemented early in the drug development process to build a comprehensive understanding of the compound's purity and impurity profile.

References

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide
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